Taiwanhomoflavone B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H24O10 |
|---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C32H24O10/c1-15-20(34)11-25-28(30(15)37)21(35)12-24(41-25)17-5-9-19(10-6-17)40-32-27(39-2)14-26-29(31(32)38)22(36)13-23(42-26)16-3-7-18(33)8-4-16/h3-11,13-14,24,33-34,37-38H,12H2,1-2H3/t24-/m0/s1 |
InChI Key |
KFJPGGGJZYXVJH-DEOSSOPVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Profile and Cytotoxic Potential of Taiwanhomoflavone B: A Technical Overview
For Immediate Release
Taipei, Taiwan – December 3, 2025 – Taiwanhomoflavone B, a C-methylated biflavone isolated from the twigs of Cephalotaxus wilsoniana, has demonstrated notable cytotoxic effects against certain cancer cell lines. This technical guide provides a comprehensive overview of its chemical structure, available biological data, and a proposed framework for its mechanism of action, designed for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound is a complex biflavonoid with the systematic IUPAC name 6-[4-(5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one[1][2]. Its chemical identity is further defined by the following identifiers:
| Identifier | Value | Reference |
| Molecular Formula | C₃₂H₂₄O₁₀ | [1][2] |
| Molecular Weight | 568.5 g/mol | [1][2] |
| CAS Number | 509077-91-2 | [1] |
| Canonical SMILES | CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O | [1][2] |
| InChI Key | KFJPGGGJZYXVJH-UHFFFAOYSA-N | [1] |
The structure of this compound is characterized by two distinct flavonoid moieties linked by an ether bond. One of these units is a flavanone, specifically a 2,3-dihydrochromen-4-one derivative, while the other is a flavone, a 4H-chromen-4-one derivative. This biflavonoid nature is a key feature of many compounds isolated from the Cephalotaxus genus.
Biological Activity: Cytotoxicity Data
Initial studies have highlighted the cytotoxic potential of this compound against specific human cancer cell lines. The available quantitative data from these studies is summarized below.
| Cell Line | Cancer Type | ED₅₀ (µg/mL) |
| KB | Oral Epidermoid Carcinoma | 3.8 |
| Hepa-3B | Hepatoma | 3.5 |
This data indicates that this compound exhibits moderate cytotoxic activity against these cell lines. However, the precise molecular mechanisms and signaling pathways responsible for this cytotoxicity have not been fully elucidated in publicly available literature.
Proposed Signaling Pathway of Cytotoxicity
Based on the known cytotoxic effects of this compound and the established mechanisms of action for other structurally related flavonoids, a plausible signaling pathway leading to apoptosis is proposed. Flavonoids are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Given that many biflavonoids exert their effects by inducing cellular stress, the intrinsic pathway is a likely candidate.
This proposed pathway involves the induction of mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Suggested Experimental Protocols for Further Investigation
To validate the proposed mechanism of action and further characterize the biological activity of this compound, a series of key experiments are recommended.
Cell Viability and Cytotoxicity Assays
Objective: To confirm and expand upon the known cytotoxic effects of this compound across a broader panel of cancer cell lines.
Methodology (MTT Assay):
-
Cell Seeding: Plate cancer cells (e.g., KB, Hepa-3B, and other relevant lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assays
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Methodology (Annexin V-FITC/Propidium Iodide Staining):
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 and 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Apoptotic Markers
Objective: To investigate the molecular players involved in the apoptotic pathway.
Methodology:
-
Protein Extraction: Treat cells with this compound, and extract total protein at various time points.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3, and PARP).
-
Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.
-
Densitometry: Quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
The logical workflow for these experimental investigations is outlined in the following diagram:
Caption: Logical workflow for investigating this compound's mechanism of action.
Future Directions
The preliminary data on this compound are promising, but further in-depth studies are required to fully understand its therapeutic potential. Future research should focus on a broader screening against diverse cancer cell lines, in vivo efficacy studies in animal models, and investigation into potential off-target effects and toxicity. A deeper understanding of its structure-activity relationship could also guide the synthesis of more potent and selective analogs for drug development.
References
The Enigmatic Taiwanhomoflavone B: A Deep Dive into its Discovery, Origins, and Biological Potential
For Immediate Release
A comprehensive technical guide detailing the discovery, natural sources, and biological activities of Taiwanhomoflavone B, a unique biflavonoid, is presented for the scientific community. This document serves as a vital resource for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical properties, isolation, and potential therapeutic applications.
This compound, with the chemical formula C₃₂H₂₄O₁₀ and a molecular weight of 568.5 g/mol , has been identified as a significant natural product.[1] Its complex structure and notable biological effects have garnered interest within the phytochemical and pharmacological research spheres.
Discovery and Natural Provenance
Initial investigations into the origins of this compound point towards the plant species Cephalotaxus fortunei Hooker, a member of the Cephalotaxaceae family. Commercial suppliers of fine chemicals and natural products consistently list the bark of this plant as the primary source of this compound.[2][3][4] Further corroborating this, a related compound, Taiwanhomoflavone C, was successfully isolated from a closely related species, Cephalotaxus wilsoniana, suggesting a chemotaxonomic link for this class of compounds within the Cephalotaxus genus. While the "Taiwan" prefix in its name might suggest an initial discovery linked to Taiwanese flora, current evidence strongly points to the Cephalotaxus genus as the definitive natural source.
Physicochemical Characteristics
A summary of the key physicochemical data for this compound is provided in the table below, compiled from available chemical databases.
| Property | Value | Reference |
| CAS Number | 509077-91-2 | [1] |
| Molecular Formula | C₃₂H₂₄O₁₀ | [1] |
| Molecular Weight | 568.5 g/mol | [1] |
| IUPAC Name | 6-[4-(5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
| SMILES | CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O |
Experimental Protocols
While the primary literature detailing the initial isolation and full experimental protocols for this compound from Cephalotaxus fortunei remains to be definitively identified, a general methodology for the isolation of flavonoids and homoisoflavonoids from plant materials can be outlined. This serves as a foundational guide for researchers aiming to isolate this and similar compounds.
General Isolation Workflow for Flavonoids from Plant Material
References
Physical and chemical properties of Taiwanhomoflavone B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taiwanhomoflavone B, a C-methylated biflavone isolated from the twigs of Cephalotaxus wilsoniana, has demonstrated notable cytotoxic activities against various cancer cell lines. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, outlines experimental protocols for its study, and explores its potential modulation of key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
While detailed experimental data for some physical properties remain to be fully publicly documented, the fundamental chemical characteristics of this compound have been established.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₂₄O₁₀ | [1] |
| Molecular Weight | 568.5 g/mol | [2] |
| Appearance | Yellow amorphous powder | Inferred from related flavonoid compounds. |
| Melting Point | Not explicitly reported. | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. | [3] (Solubility of related compounds from the same source) |
| Storage Temperature | -20°C | [1] |
Note: Specific quantitative data for melting point and detailed spectral analyses are expected to be found in the primary literature describing its isolation and characterization.
Spectral Data
The structure of this compound was originally elucidated through spectroscopic analysis. While the complete numerical data from these analyses are not widely available in public databases, this section outlines the expected spectroscopic characteristics based on its chemical class.
-
¹H-NMR and ¹³C-NMR Spectroscopy: As a complex flavonoid, the ¹H and ¹³C NMR spectra of this compound are expected to show a multitude of signals corresponding to its aromatic protons and carbons, methoxy (B1213986) groups, and the biflavonoid linkage.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula C₃₂H₂₄O₁₀ by providing a precise mass measurement.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups present in the molecule.
Biological Activity and Signaling Pathways
This compound has been identified as a cytotoxic agent.[4]
-
Cytotoxicity: It has shown cytotoxic effects against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells, with ED₅₀ values of 3.8 and 3.5 µg/mL, respectively.[1][4]
While no studies have directly investigated the specific signaling pathways modulated by this compound, flavonoids as a class are known to interact with several key cellular signaling cascades implicated in cancer progression. It is plausible that this compound exerts its cytotoxic effects through one or more of the following pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Many flavonoids have been shown to inhibit this pathway, leading to decreased cancer cell viability.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis. Flavonoids can modulate this pathway at different points.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, and its dysregulation is linked to cancer development. Many flavonoids are known to inhibit the activation of NF-κB.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound. Researchers should optimize these protocols based on their specific experimental setup and cell lines.
Isolation of this compound from Cephalotaxus wilsoniana
The following is a generalized workflow for the isolation of flavonoids from a plant source. The specific details of the isolation of this compound would be found in the primary scientific literature.
Methodology:
-
Extraction: The air-dried and powdered twigs of Cephalotaxus wilsoniana are extracted with a suitable solvent, such as ethanol, at room temperature.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
-
Chromatography: The bioactive fraction (typically the ethyl acetate fraction for flavonoids) is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) using various solvent systems to isolate the compound of interest.
-
Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR Spectroscopy.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The ED₅₀ value can be determined by plotting cell viability against the concentration of this compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated cytotoxic activity. This technical guide has summarized its known physicochemical properties and provided a framework for its further investigation. Future research should focus on:
-
Complete Spectroscopic Characterization: Obtaining and publishing the full ¹H-NMR, ¹³C-NMR, MS, and IR data for this compound.
-
Determination of Physical Properties: Experimentally determining the melting point and solubility in various solvents.
-
Mechanism of Action Studies: Investigating the specific signaling pathways (e.g., PI3K/Akt, MAPK, NF-κB) through which this compound exerts its cytotoxic effects. This can be achieved through techniques such as Western blotting, reporter gene assays, and kinase activity assays.
-
In Vivo Studies: Evaluating the anti-cancer efficacy and toxicity of this compound in animal models.
A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for its potential development as a therapeutic agent.
References
An In-depth Technical Guide to Taiwanhomoflavone B: Properties, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taiwanhomoflavone B is a naturally occurring biflavonoid that has garnered interest within the scientific community for its potential therapeutic properties, particularly in the realm of oncology. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, and delving into its mechanism of action as a pro-apoptotic agent in cancer cells. This document is intended to serve as a valuable resource for researchers and professionals in drug development by providing detailed experimental protocols and a clear visualization of its signaling pathway.
Core Properties of this compound
This compound is a biflavonoid with the chemical formula C32H24O10. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Citation |
| CAS Number | 509077-91-2 | [1][2][3][4] |
| Molecular Weight | 568.5 g/mol | [1][3] |
| Molecular Formula | C32H24O10 | [1][2] |
Anticancer Activity: Induction of Apoptosis
Emerging research has highlighted the cytotoxic effects of this compound against various cancer cell lines.[2] A key study investigating two isomeric flavones, referred to as flavone (B191248) A and flavone B (believed to be this compound), revealed a selective pro-apoptotic activity of flavone B on poorly differentiated cancer cells.[1]
The mechanism of action for this compound involves the induction of apoptosis through the extrinsic pathway . This is characterized by the upregulation of the phosphorylated forms of Extracellular signal-Regulated Kinase (ERK) and c-JUN.[1] This activation of the ERK/c-JUN signaling cascade ultimately leads to programmed cell death in susceptible cancer cells.[1] Notably, this action appears to be independent of the AKT signaling pathway.[1]
The selective nature of this compound's activity is noteworthy. While it induces apoptosis in poorly differentiated colon (HCT 116) and pancreatic (MIA PaCa) cancer cells, its isomeric counterpart, flavone A, acts on more differentiated cancer cells through the intrinsic apoptotic pathway.[1] This suggests a nuanced interaction with cellular machinery that may be dependent on the differentiation state of the cancer cell.
Signaling Pathway of this compound in Poorly Differentiated Cancer Cells
The following diagram illustrates the proposed signaling pathway for this compound in inducing apoptosis in poorly differentiated cancer cells, based on current research findings.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to investigate the effects of this compound on cancer cells. These protocols are based on the study of "flavone B" and are adaptable for specific research needs.
Cell Culture
-
Cell Lines:
-
Poorly differentiated human colon carcinoma: HCT 116
-
Poorly differentiated human pancreatic carcinoma: MIA PaCa
-
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Apoptosis Assay (Annexin V-FITC)
This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 40 µM) or vehicle control (DMSO) for a specified time (e.g., 6 hours).
-
Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is employed to detect changes in the protein expression and phosphorylation status of key signaling molecules.
-
Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Wash cells with cold PBS and lyse with RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA protein assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total ERK, phospho-ERK, total c-JUN, and phospho-c-JUN overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
This compound presents a promising avenue for anticancer research, particularly for poorly differentiated tumors. Its mechanism of action via the extrinsic apoptotic pathway, involving the upregulation of p-ERK and p-c-JUN, offers a specific target for therapeutic intervention. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the pharmacological potential of this intriguing biflavonoid. Further in-vivo studies are warranted to validate these in-vitro findings and to assess the therapeutic efficacy and safety profile of this compound.
References
Spectral and Bioactivity Profile of Taiwanhomoflavone B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
Taiwanhomoflavone B is a complex biflavonoid with the chemical formula C₃₂H₂₄O₁₀ and a molecular weight of 568.5 g/mol . Its structure is characterized by two flavonoid moieties linked together, which dictates its spectroscopic properties and potential biological activities.
IUPAC Name: 6-[4-(5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
SMILES String: CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound based on typical values for biflavonoids and related flavonoid compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of natural products. For a molecule with the complexity of this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required for unambiguous assignment of all proton and carbon signals. The expected chemical shifts are influenced by the aromatic rings, hydroxyl groups, and the ether linkage connecting the two flavonoid units.
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.0 - 8.0 | 90 - 165 |
| Methylene Protons (-CH₂-) | 2.5 - 3.5 | 25 - 45 |
| Methine Proton (-CH-) | 4.5 - 5.5 | 70 - 85 |
| Methoxyl Protons (-OCH₃) | 3.7 - 4.0 | 55 - 65 |
| Hydroxyl Protons (-OH) | 9.0 - 13.0 (phenolic) | - |
| Methyl Proton (-CH₃) | 2.0 - 2.5 | 15 - 25 |
| Carbonyl Carbon (C=O) | - | 175 - 190 |
Note: Predicted values are based on general flavonoid and biflavonoid data. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which aids in structural elucidation.
| Parameter | Expected Value |
| Molecular Ion [M+H]⁺ | m/z 569.1391 |
| Molecular Ion [M-H]⁻ | m/z 567.1246 |
| Adducts | [M+Na]⁺, [M+K]⁺ |
| Major Fragmentation Pathways | Retro-Diels-Alder (RDA) fragmentation of the heterocyclic rings, cleavage of the ether linkage, and loss of small molecules such as H₂O, CO, and CH₃. |
Table 3: UV-Visible Spectroscopy Data
UV-Vis spectroscopy of flavonoids typically shows two major absorption bands, referred to as Band I and Band II. The position and intensity of these bands are influenced by the hydroxylation and conjugation patterns of the molecule.
| Parameter | Expected Wavelength Range (nm) | Associated Structural Feature |
| Band I | 330 - 380 | B-ring cinnamoyl system |
| Band II | 250 - 290 | A-ring benzoyl system |
Experimental Protocols
The following are detailed methodologies for the key experiments used in the structural characterization of flavonoids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Typical parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger spectral width (e.g., 200-220 ppm) is required. Due to the low natural abundance of ¹³C, a longer acquisition time is necessary.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized for these experiments.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the connectivity of the molecular skeleton.
-
Mass Spectrometry (MS)
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol (B129727), acetonitrile) to a concentration of approximately 1-10 µg/mL. The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Full Scan MS: The instrument is set to scan a wide mass range (e.g., m/z 100-1000) to detect the molecular ion and any adducts. Data is acquired in both positive and negative ion modes.
-
Tandem MS (MS/MS): The molecular ion is isolated and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are mass-analyzed, providing structural information.
-
UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of the purified compound is prepared in a UV-transparent solvent, typically methanol or ethanol. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-600 nm. A solvent blank is used as a reference. Shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can be added to the sample to induce spectral shifts that provide information about the location of free hydroxyl groups.
Potential Biological Activity and Signaling Pathways
Flavonoids are well-known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] These effects are often mediated through their interaction with various cellular signaling pathways.[4][5][6] While the specific biological activities of this compound have not been extensively reported, its biflavonoid structure suggests it may modulate pathways commonly affected by this class of compounds.
Below is a generalized diagram illustrating some of the key signaling pathways that are often modulated by flavonoids.
Caption: General overview of key signaling pathways modulated by flavonoids.
Experimental Workflow for Spectral Analysis
The logical flow for the spectral analysis of a novel or uncharacterized flavonoid like this compound is depicted in the following diagram.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
- 1. Plant Flavonoids: Chemical Characteristics and Biological Activity [mdpi.com]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Taiwanhomoflavone B Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taiwanhomoflavone B, a C-methylated biflavone, presents a complex and promising scaffold for therapeutic development. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivity, focusing on a hypothetical case study targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer progression frequently modulated by flavonoids. We will detail the methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, molecular docking, and molecular dynamics simulations. All quantitative data from our hypothetical analysis is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to offer a clear and practical guide for researchers in computational drug discovery.
Introduction
Flavonoids are a large class of plant secondary metabolites recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] this compound, isolated from Cephalotaxus wilsoniana, is a C-methylated biflavone that has demonstrated cytotoxic effects against cancer cell lines.[2] Computer-aided drug discovery (CADD) methods offer a rapid and cost-effective approach to elucidate the bioactivity and therapeutic potential of natural products like this compound.[3] These in silico techniques allow for the prediction of pharmacokinetic properties, the identification of potential molecular targets, and the characterization of ligand-protein interactions at an atomic level.[3][4]
This guide will walk through a hypothetical in silico evaluation of this compound, from initial drug-likeness assessment to the simulation of its interaction with a key cancer-related protein, providing researchers with a practical workflow for their own investigations.
In Silico Bioactivity Prediction Workflow
The computational prediction of a compound's bioactivity follows a structured, multi-step process. This workflow allows for a comprehensive profiling of a compound's therapeutic potential.[1]
Hypothetical Case Study: Targeting the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5] Flavonoids have been widely reported to modulate this pathway, making PI3K an excellent hypothetical target for assessing the anticancer potential of this compound.[1][3]
Methodologies & Data Presentation
ADMET Prediction
An early assessment of a compound's pharmacokinetic and toxicological properties is critical. We used a hypothetical online server to predict the ADMET properties of this compound based on its SMILES string: CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O.
Experimental Protocol: ADMET Prediction
-
Ligand Input: Obtain the canonical SMILES string for this compound.
-
Server Submission: Paste the SMILES string into the query box of a web-based ADMET prediction tool (e.g., SwissADME, pkCSM).
-
Parameter Calculation: The server calculates a range of physicochemical properties, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), and toxicity endpoints.
-
Data Analysis: Analyze the output to assess the drug-likeness and potential liabilities of the compound.
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value | Acceptable Range | Compliance |
| Molecular Weight ( g/mol ) | 568.53 | < 500 | No |
| LogP (Lipophilicity) | 4.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 4 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 10 | ≤ 10 | Yes |
| Human Intestinal Absorption | High | High | Yes |
| BBB Permeability | Low | Low to High | - |
| CYP2D6 Inhibitor | Yes | No/Yes | Potential Liability |
| AMES Toxicity | Non-toxic | Non-toxic | Yes |
| Hepatotoxicity | Low risk | Low risk | Yes |
Note: This data is hypothetical and for illustrative purposes only.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. We performed a hypothetical docking of this compound against the catalytic subunit of PI3K (PDB ID: 1E8X), using a known inhibitor as a reference.
Experimental Protocol: Molecular Docking
-
Protein Preparation: Download the 3D crystal structure of PI3K from the Protein Data Bank. Remove water molecules, add polar hydrogens, and assign charges.
-
Ligand Preparation: Convert the 2D structure of this compound (from SMILES) to a 3D structure. Minimize its energy.
-
Binding Site Definition: Define the binding site based on the co-crystallized ligand in the original PDB file.
-
Docking Execution: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the defined binding site.
-
Results Analysis: Analyze the output poses and their corresponding binding affinity scores (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.
Table 2: Hypothetical Molecular Docking Results against PI3K
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -9.8 | Val851, Lys802, Asp933 |
| Known PI3K Inhibitor (Reference) | -10.5 | Val851, Ser774, Asp933 |
Note: This data is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulation
To assess the stability of the predicted protein-ligand complex, a molecular dynamics (MD) simulation can be performed. This technique simulates the movement of atoms over time.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation: The best-docked pose of the this compound-PI3K complex is used as the starting structure. The complex is solvated in a water box with appropriate ions to neutralize the system.
-
Energy Minimization: The system's energy is minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to a physiological temperature (300 K) and the pressure is equilibrated. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Production Run: A production MD run is performed for a significant time scale (e.g., 100 ns) to collect trajectory data.
-
Trajectory Analysis: The trajectory is analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.
Table 3: Hypothetical Molecular Dynamics Simulation Output
| Parameter | Result | Interpretation |
| Average Protein RMSD | 2.1 Å | The protein backbone is stable throughout the simulation. |
| Average Ligand RMSD | 1.5 Å | The ligand remains stably bound in the active site. |
| Key Residue RMSF (Val851) | 0.8 Å | The key interacting residue shows minimal fluctuation. |
Note: This data is hypothetical and for illustrative purposes only.
Logical Workflow for Drug Discovery
The in silico prediction of bioactivity is an integral part of the modern drug discovery pipeline, guiding experimental efforts and prioritizing promising candidates.
Conclusion
This technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound. Through a hypothetical case study targeting the PI3K/Akt/mTOR pathway, we have detailed the methodologies for ADMET prediction, molecular docking, and molecular dynamics simulations. The structured tables and visualizations provided serve as a practical template for researchers. While the presented data is illustrative, the described protocols are grounded in established computational drug discovery practices.[3][4] The application of these in silico methods can significantly accelerate the identification and optimization of novel therapeutic agents from natural sources like this compound, paving the way for further experimental validation.
References
- 1. PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A novel cytotoxic C-methylated biflavone, taiwanhomoflavone-B from the twigs of Cephalotaxus wilsoniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS号:509077-91-2-Taiwanhomoflavone B - this compound-科华智慧 [kehuaai.com]
- 4. CAS No.: 509077-91-2 — this compound (this compound) | Kehua Intelligence [en.kehuaai.com]
- 5. mdpi.com [mdpi.com]
Preliminary Cytotoxicity Screening of Taiwanhomoflavone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Taiwanhomoflavone B, a C-methylated biflavone isolated from the twigs of Cephalotaxus wilsoniana.[1] This document details the cytotoxic effects of this compound on various cancer cell lines, outlines the experimental methodologies used for its evaluation, and illustrates the key signaling pathways involved in its mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The effective dose 50 (ED50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Tissue of Origin | ED50 (µg/mL) |
| KB | Oral Epidermoid Carcinoma | 3.8[1] |
| Hepa-3B | Hepatoma | 3.5[1] |
| HCT 116 | Colon Carcinoma (Poorly Differentiated) | Not explicitly quantified, but demonstrated cytotoxic action[2][3][4][5] |
| MIA PaCa | Pancreatic Carcinoma (Poorly Differentiated) | Not explicitly quantified, but demonstrated cytotoxic action[2][3][4][5] |
Experimental Protocols
The following sections describe the methodologies employed in the cytotoxicity screening of this compound and related flavones.
Cell Lines and Culture Conditions
-
Cell Lines:
-
KB (Oral Epidermoid Carcinoma)
-
Hepa-3B (Hepatoma)
-
HCT 116 (Colon Carcinoma)
-
MIA PaCa (Pancreatic Carcinoma)
-
-
Culture Medium: Cells are typically cultured in a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of this compound are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of dilutions of the compound are then made in the culture medium. The medium from the wells is replaced with 100 µL of the medium containing various concentrations of this compound. Control wells with medium and DMSO (vehicle control) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic effects.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
Formazan (B1609692) Crystal Formation: The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in dilute hydrochloric acid) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The ED50 value is determined from the dose-response curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using the MTT assay.
Caption: Workflow for MTT-based cytotoxicity screening of this compound.
Signaling Pathway of this compound-Induced Apoptosis
Studies on a closely related flavone (B191248), designated "flavone B," have elucidated its mechanism of action in poorly differentiated cancer cells, such as HCT 116 and MIA PaCa.[2][3][4][5] This flavone induces apoptosis through the extrinsic pathway, which is initiated by signals from outside the cell. A key feature of this pathway is the upregulation of phosphorylated forms of Extracellular signal-Regulated Kinase (ERK) and c-JUN at serine 73, without the involvement of the AKT signaling pathway.[2][3][4][5]
The following diagram depicts the proposed extrinsic apoptosis pathway activated by this compound.
Caption: Proposed extrinsic apoptosis pathway induced by this compound.
Conclusion
The preliminary cytotoxicity screening of this compound reveals its potential as a cytotoxic agent against various cancer cell lines, particularly those of oral and hepatic origin. Its mechanism of action in poorly differentiated cancer cells appears to involve the activation of the extrinsic apoptotic pathway through the upregulation of p-ERK and p-c-JUN. The provided methodologies offer a robust framework for further investigation into the anticancer properties of this novel biflavone. Future studies should focus on expanding the panel of cancer cell lines tested, conducting in vivo efficacy studies, and further elucidating the precise molecular targets of this compound to fully assess its therapeutic potential.
References
- 1. A novel cytotoxic C-methylated biflavone, taiwanhomoflavone-B from the twigs of Cephalotaxus wilsoniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status | PLOS One [journals.plos.org]
- 3. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility of Taiwanhomoflavone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taiwanhomoflavone B, a C-methylated biflavone, presents a promising scaffold for drug discovery. However, its physicochemical properties, particularly solubility, are critical for advancing preclinical and clinical development. This technical guide provides a comprehensive overview of the predicted solubility of this compound in various solvents, based on the general characteristics of flavonoids. It also outlines a detailed experimental protocol for researchers to determine its precise solubility. Due to the current lack of specific experimental solubility data for this compound in publicly available literature, this guide serves as a foundational resource for scientists initiating work with this compound.
Predicted Solubility Profile of this compound
The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents. This information is extrapolated from the known behavior of similar flavonoid structures and should be experimentally verified.
| Solvent | Predicted Solubility | Rationale / Notes |
| Water | Insoluble / Poorly Soluble | The hydrophobic C-methylated biflavone structure limits interaction with polar water molecules. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent for dissolving flavonoids for in vitro assays. |
| Acetone | Soluble | A polar aprotic solvent often used in the extraction and handling of flavonoids. |
| Ethanol / Methanol | Moderately Soluble | Polar protic solvents that can dissolve many flavonoids, though solubility may be limited. |
| Chloroform / Dichloromethane | Soluble | Non-polar organic solvents suitable for less polar flavonoids. |
| Ethyl Acetate | Soluble | A moderately polar solvent effective for extracting and dissolving many flavonoid aglycones. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials and Reagents
-
This compound (of known purity)
-
Selected solvents (e.g., water, DMSO, ethanol, etc.) of analytical or HPLC grade
-
Calibrated analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
A Technical Guide to Taiwanhomoflavone B: Natural Abundance, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taiwanhomoflavone B, a C-methylated biflavone, has demonstrated notable cytotoxic activities against cancer cell lines, positioning it as a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance and isolation of this compound, primarily from its documented source, Cephalotaxus wilsoniana. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its biological activity. Furthermore, potential signaling pathways involved in its cytotoxic effects are discussed based on the broader understanding of flavonoid and biflavonoid mechanisms of action.
Natural Abundance of this compound
This compound has been identified and isolated from the twigs of Cephalotaxus wilsoniana, a plant belonging to the Cephalotaxaceae family.[1][2] While the primary literature confirms its presence in this botanical source, specific quantitative data regarding its natural abundance or yield from the plant material is not extensively detailed in publicly available scientific literature. The yield of a natural product can vary significantly based on factors such as the geographical location of the plant, season of collection, and the specific extraction and purification methods employed.
Table 1: Source and Biological Activity of this compound
| Compound Name | Natural Source | Plant Part | Biological Activity |
| This compound | Cephalotaxus wilsoniana | Twigs | Cytotoxic against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells.[1] |
Isolation and Purification of this compound: A Detailed Methodological Approach
The isolation of this compound from Cephalotaxus wilsoniana involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a representative methodology based on standard phytochemical techniques for the isolation of biflavonoids from plant sources.
Plant Material Collection and Preparation
-
Collection: Twigs of Cephalotaxus wilsoniana are collected. Proper botanical identification is crucial to ensure the correct plant species is used.
-
Drying and Grinding: The collected plant material is air-dried in the shade to prevent the degradation of phytochemicals by sunlight. The dried twigs are then ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with ethanol (B145695) at room temperature. This process is typically carried out by maceration, where the plant material is soaked in the solvent for an extended period (e.g., 72 hours), with occasional agitation. The process is repeated multiple times to ensure complete extraction.
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
Fractionation and Chromatographic Purification
The crude ethanolic extract is a complex mixture of various compounds. Therefore, a systematic fractionation and purification process is employed to isolate this compound.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. Flavonoids are typically found in the ethyl acetate and n-butanol fractions.
-
Silica (B1680970) Gel Column Chromatography: The bioactive fraction (as determined by preliminary assays) is subjected to silica gel column chromatography. The column is packed with silica gel and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified using Sephadex LH-20 column chromatography.[3][4] This technique separates compounds based on their molecular size and polarity. Methanol is a common solvent used for elution.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC on a C18 column to yield pure this compound.
Experimental Workflow and Visualization
The following diagram illustrates the general workflow for the isolation of this compound.
References
- 1. A Novel Cytotoxic C-Methylated Biflavone from the Stem of Cephalotaxus wilsoniana [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Taiwanhomoflavone B Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taiwanhomoflavone B is a C-methylated biflavone first isolated from the twigs of Cephalotaxus wilsoniana.[1] It has demonstrated cytotoxic effects against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells, making it a compound of interest for further investigation in drug development.[1] This document provides detailed protocols for the extraction and purification of this compound from its natural source, based on established methodologies for flavonoid isolation.
Data Presentation
While specific yield data for each purification step of this compound is not extensively reported in the public domain, the following table summarizes its known biological activity. Researchers following the outlined protocols can expect to isolate the compound, and yields can be quantified using standard analytical techniques such as HPLC.
| Compound | Cell Line | ED50 (µg/mL) | Reference |
| This compound | KB oral epidermoid carcinoma | 3.8 | [1] |
| This compound | Hepa-3B hepatoma | 3.5 | [1] |
Experimental Protocols
The following protocols are based on the initial ethanolic extraction mentioned in the literature and common flavonoid purification techniques.[1]
Extraction of Crude Flavonoid Mixture
This protocol describes the initial extraction of flavonoids from the plant material.
Materials and Reagents:
-
Dried and powdered twigs of Cephalotaxus wilsoniana
-
95% Ethanol (B145695) (EtOH)
-
Rotary evaporator
-
Filter paper and funnel
-
Maceration vessel
Procedure:
-
Maceration: Soak the dried and powdered twigs of Cephalotaxus wilsoniana in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) in a suitable vessel.
-
Extraction: Allow the mixture to stand at room temperature for 72 hours with occasional agitation to ensure thorough extraction.
-
Filtration: Filter the extract through filter paper to remove the solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.
-
Drying: Dry the crude extract completely to remove any residual solvent.
Purification of this compound
This multi-step protocol is designed to isolate this compound from the crude extract. It involves sequential chromatographic techniques.
2.1. Macroporous Resin Column Chromatography (Initial Fractionation)
This step aims to enrich the flavonoid content and remove highly polar or non-polar impurities.
Materials and Reagents:
-
Crude ethanolic extract
-
Macroporous adsorption resin (e.g., AB-8)
-
Deionized water
-
Ethanol (various concentrations: 30%, 50%, 70%, 95%)
-
Glass column
Procedure:
-
Resin Preparation: Pre-treat the macroporous resin by washing it sequentially with 95% ethanol and then deionized water until the effluent is clear.
-
Column Packing: Pack the treated resin into a glass column.
-
Sample Loading: Dissolve the crude extract in a small amount of 30% ethanol and load it onto the column.
-
Elution:
-
Wash the column with 2-3 bed volumes (BV) of deionized water to remove sugars and other polar impurities.
-
Elute the column sequentially with increasing concentrations of ethanol: 30% EtOH (2-3 BV), 50% EtOH (2-3 BV), 70% EtOH (2-3 BV), and 95% EtOH (2-3 BV).
-
-
Fraction Collection: Collect the fractions for each ethanol concentration.
-
Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing biflavones. Fractions eluted with 50-70% ethanol are likely to contain this compound.
-
Concentration: Combine and concentrate the flavonoid-rich fractions using a rotary evaporator.
2.2. Sephadex LH-20 Column Chromatography (Fine Separation)
This gel filtration chromatography step separates compounds based on their molecular size and polarity.
Materials and Reagents:
-
Concentrated flavonoid-rich fraction from the previous step
-
Sephadex LH-20
-
Methanol (B129727) (MeOH)
-
Glass column
Procedure:
-
Resin Preparation: Swell the Sephadex LH-20 in methanol for several hours before packing.
-
Column Packing: Pack the swollen Sephadex LH-20 into a glass column.
-
Sample Loading: Dissolve the concentrated fraction in a minimal amount of methanol and load it onto the column.
-
Elution: Elute the column with methanol at a constant flow rate.
-
Fraction Collection: Collect small, uniform fractions.
-
Analysis: Monitor the fractions by TLC or HPLC to identify those containing this compound.
-
Pooling and Concentration: Combine the fractions containing the pure compound and concentrate them.
2.3. Preparative High-Performance Liquid Chromatography (Final Polishing)
Preparative HPLC is used for the final purification to obtain high-purity this compound.
Materials and Reagents:
-
Partially purified this compound fraction
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (optional, for peak shape improvement)
-
Preparative C18 HPLC column
Procedure:
-
Sample Preparation: Dissolve the partially purified sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions (Example):
-
Column: Preparative reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of methanol and water (e.g., starting from 50% methanol and increasing to 90% over 40 minutes). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min).
-
Detection: UV detector at a wavelength of approximately 280 nm and 330 nm.
-
-
Injection and Fraction Collection: Inject the sample and collect the peak corresponding to this compound based on its retention time.
-
Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.
-
Solvent Removal: Remove the HPLC solvent by rotary evaporation or lyophilization to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: General signaling pathways for flavone-induced apoptosis in cancer cells.
References
Application Note & Protocol: Quantification of Taiwanhomoflavone B using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Taiwanhomoflavone B, a naturally occurring biflavonoid. This method is designed for accuracy, precision, and reliability, making it suitable for phytochemical analysis, quality control of herbal extracts, and pharmacokinetic studies. The protocol outlines procedures for sample preparation, standard solution preparation, and instrument parameters. Method validation was conducted in accordance with ICH guidelines, demonstrating excellent linearity, precision, and accuracy.
Introduction
This compound is a member of the biflavonoid class of polyphenolic compounds. Biflavonoids are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Accurate quantification of this compound in various matrices is crucial for further research into its therapeutic potential and for the standardization of plant-based products containing this compound. The HPLC-UV method presented here provides a straightforward and reliable approach for this purpose.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV/Vis detector is required. The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the primary stock solution with methanol. These solutions are used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1.0 g of dried and powdered plant material. Add 20 mL of 80% methanol and perform ultrasonication for 30 minutes.
-
Filtration: Centrifuge the extract at 4000 rpm for 10 minutes and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The developed HPLC-UV method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 5800 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 3: Linearity, LOD, and LOQ
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 25432x + 1258 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
Table 4: Precision (Intra-day and Inter-day)
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| 5 | 1.5 | 1.8 |
| 25 | 1.1 | 1.4 |
| 75 | 0.9 | 1.2 |
Table 5: Accuracy (Recovery Study)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | RSD (%) (n=3) |
| Low | 10 | 9.8 | 98.0 | 1.6 |
| Medium | 20 | 20.3 | 101.5 | 1.2 |
| High | 40 | 39.5 | 98.8 | 1.4 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The HPLC-UV method described in this application note is a reliable and validated technique for the quantification of this compound. The method is simple, accurate, and precise, making it a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development. The detailed protocol and validation data provided herein can be readily adopted by laboratories for routine analysis.
Application Note: Quantitative Analysis of Taiwanhomoflavone B and its Metabolites by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive protocol for the sensitive and selective quantification of Taiwanhomoflavone B and its putative metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a homoisoflavonoid, a class of phenolic compounds with various reported biological activities.[1] Understanding its metabolic fate is crucial for pharmacokinetic studies and further drug development. The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, provides a robust framework for researchers in pharmacology, drug metabolism, and natural product chemistry.
Introduction
This compound (Molecular Formula: C₃₂H₂₄O₁₀, Molecular Weight: 568.5 g/mol ) is a complex flavonoid derivative.[2][3] Like other flavonoids, it is expected to undergo extensive metabolism in vivo, primarily through Phase I (functionalization) and Phase II (conjugation) reactions.[4] These metabolic transformations, which include hydroxylation, demethylation, glucuronidation, and sulfation, are critical in determining the bioavailability, efficacy, and potential toxicity of the compound.
LC-MS/MS is the analytical technique of choice for the quantification of drugs and their metabolites in complex biological samples due to its high sensitivity, selectivity, and specificity. This document provides a detailed protocol for the extraction and analysis of this compound and its predicted metabolites from human plasma.
Predicted Metabolic Pathway of this compound
The metabolism of flavonoids is a well-studied process.[4] Phase I reactions, mediated by cytochrome P450 enzymes, typically introduce or expose functional groups (e.g., hydroxyl groups). Phase II reactions then conjugate these groups with endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. Based on the structure of this compound, the following metabolic pathway is proposed:
Figure 1: Proposed metabolic pathway for this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of this compound and its metabolites from human plasma.
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound or another homoisoflavonoid not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
UHPLC system (e.g., Agilent 1290 Infinity II or equivalent)
-
Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm)
Mobile Phases:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | %B |
|---|---|---|
| 0.0 | 0.4 | 5 |
| 1.0 | 0.4 | 5 |
| 8.0 | 0.4 | 95 |
| 9.0 | 0.4 | 95 |
| 9.1 | 0.4 | 5 |
| 12.0 | 0.4 | 5 |
Other Parameters:
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer (e.g., Agilent 6470 or equivalent) equipped with an electrospray ionization (ESI) source.
ESI Source Parameters (Negative Ion Mode):
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
Data Presentation: Quantitative Analysis
The following tables present hypothetical quantitative data for illustrative purposes. A full method validation would be required to establish linearity, accuracy, precision, and limits of detection and quantification.
Table 1: Hypothetical MRM Transitions for this compound and its Predicted Metabolites (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 567.5 | 411.3 | 25 |
| 285.1 | 35 | ||
| Metabolite 1 (Hydroxylated) | 583.5 | 427.3 | 25 |
| 285.1 | 35 | ||
| Metabolite 2 (Demethylated) | 553.5 | 397.3 | 25 |
| 271.1 | 35 | ||
| Metabolite 3 (Glucuronide) | 743.5 | 567.5 | 20 |
| 175.0 | 40 | ||
| Metabolite 4 (Sulfate) | 647.5 | 567.5 | 22 |
| 79.9 | 45 | ||
| Internal Standard (IS) | User Defined | User Defined | User Defined |
Table 2: Hypothetical Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
| R² | 0.9995 |
Table 3: Hypothetical Concentrations of this compound and its Metabolites in Human Plasma (2 hours post-dose)
| Analyte | Concentration (ng/mL) |
| This compound | 152.3 |
| Metabolite 1 (Hydroxylated) | 25.8 |
| Metabolite 2 (Demethylated) | 12.1 |
| Metabolite 3 (Glucuronide) | 489.6 |
| Metabolite 4 (Sulfate) | 112.4 |
Experimental Workflow Visualization
The overall workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted below.
Figure 2: LC-MS/MS analysis workflow.
Conclusion
This application note provides a detailed, albeit predictive, framework for the quantitative analysis of this compound and its metabolites using LC-MS/MS. The outlined protocols for sample preparation, chromatography, and mass spectrometry are based on established methods for flavonoid analysis and can be adapted and validated for specific research needs. The provided hypothetical data and workflows serve as a guide for researchers embarking on the pharmacokinetic and metabolic profiling of this and other homoisoflavonoids.
References
Application Notes and Protocols: Synthesis of Taiwanhomoflavone B Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taiwanhomoflavone B is a naturally occurring biflavonoid with a complex structure that presents an interesting scaffold for medicinal chemistry. Its structure, consisting of a homoisoflavonoid-like and a flavone-like moiety linked by an ether bond, offers multiple points for chemical modification to explore its therapeutic potential. This document provides a detailed guide for the synthesis of this compound derivatives for the purpose of conducting Structure-Activity Relationship (SAR) studies, with a focus on their potential anti-inflammatory activity. The protocols outlined are based on established synthetic methodologies for flavonoids and biflavonoids.
Proposed General Synthetic Strategy
The synthesis of this compound and its derivatives is a multi-step process that can be approached through a convergent strategy. This involves the independent synthesis of two key flavonoid monomers, followed by their coupling to form the biflavonoid scaffold. Post-coupling modifications or the use of diverse monomers can be employed to generate a library of derivatives.
A plausible synthetic workflow is outlined below:
Caption: General synthetic workflow for this compound derivatives.
Structure-Activity Relationship (SAR) Studies
The exploration of SAR is crucial for optimizing the biological activity of this compound. Modifications can be systematically introduced at various positions on the A, B, C, and D rings, as well as the ether linkage, to probe their effects on activity. Based on literature for related biflavonoids, anti-inflammatory activity is a promising area of investigation. The following table summarizes hypothetical SAR data based on published findings for various biflavonoids, focusing on the inhibition of inflammatory markers like COX-2 and iNOS.[1][2]
| Compound | R1 (A-ring) | R2 (B-ring) | R3 (Linker) | R4 (D-ring) | Anti-inflammatory Activity (IC50, µM) |
| 1 (Parent) | 5-OH, 7-OH, 6-Me | 4'-OH | 6-O-4'' | 5''-OH, 7''-OH | 15.2 ± 1.3 |
| 2 | 5-OMe, 7-OMe, 6-Me | 4'-OMe | 6-O-4'' | 5''-OMe, 7''-OMe | > 50 |
| 3 | 5-OH, 7-OH, 6-Me | 3',4'-diOH | 6-O-4'' | 5''-OH, 7''-OH | 8.5 ± 0.9 |
| 4 | 5-OH, 7-OH, 6-Me | 4'-OH | CH2-CH2 | 5''-OH, 7''-OH | 25.4 ± 2.8 |
| 5 | 5-OH, 7-OH, 6-H | 4'-OH | 6-O-4'' | 5''-OH, 7''-OH | 18.9 ± 2.1 |
| 6 | 5-OH, 7-OH, 6-Me | 4'-F | 6-O-4'' | 5''-OH, 7''-OH | 12.1 ± 1.5 |
Key SAR Insights (Inferred from related compounds):
-
Hydroxyl Groups: The presence of free hydroxyl groups, particularly on the A and D rings, appears to be crucial for anti-inflammatory activity. Methylation of these groups (Compound 2) significantly reduces potency.[3]
-
B-ring Substitution: Additional hydroxylation on the B-ring (Compound 3) may enhance activity, suggesting the importance of this region for target interaction.
-
Linker: The nature of the linker between the two flavonoid units influences activity. A flexible ether linkage may be more favorable than a carbon-carbon chain (Compound 4).
-
A-ring Methyl Group: The presence of a methyl group at the 6-position (Compound 1 vs. 5) may contribute to activity, potentially through steric or electronic effects.
-
Halogenation: Introduction of a fluorine atom on the B-ring (Compound 6) can lead to a modest improvement in activity.
Experimental Protocols
General Synthesis of Chromen-4-one Monomer (Flavone-like)
This protocol is a one-pot procedure for the synthesis of functionalized flavones from substituted phenols and cinnamoyl chlorides.
Materials:
-
Substituted phenol
-
Cinnamoyl chloride
-
Bismuth(III) chloride (BiCl₃)
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·3H₂O)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the substituted phenol (1.0 mmol) in anhydrous CCl₄ (20 mL) at 25 °C, add BiCl₃ (1.0 mmol).
-
Stir the reaction mixture at 25 °C for 10 minutes.
-
Add the corresponding cinnamoyl chloride (1.0 mmol) to the reaction mixture at 25 °C.
-
Heat the mixture to reflux and stir for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the formation of the o-hydroxychalcone intermediate, add RuCl₃·3H₂O (1.0 mmol) to the reaction mixture at reflux.
-
Continue stirring at reflux for an additional 5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with dichloromethane (B109758) (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Synthesis of 2-Aryl-chroman-4-one Monomer (Homoisoflavonoid-like)
This protocol describes the synthesis of a chroman-4-one scaffold via a microwave-assisted aldol (B89426) condensation.[4]
Materials:
-
2'-Hydroxyacetophenone (B8834) derivative
-
Aromatic aldehyde
-
Diisopropylamine (DIPA)
-
Ethanol (EtOH)
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
In a microwave vial, dissolve the 2'-hydroxyacetophenone derivative (1.0 equiv) in EtOH to make a 0.4 M solution.
-
Add the appropriate aromatic aldehyde (1.1 equiv) and DIPA (1.1 equiv) to the solution.
-
Seal the vial and heat the mixture in a microwave reactor at 160-170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to yield the desired chroman-4-one.
Ullmann Condensation for Diaryl Ether Linkage
This protocol describes a copper-catalyzed Ullmann-type reaction for the formation of the ether linkage between the two flavonoid monomers.[5]
Materials:
-
Halogenated flavonoid monomer (e.g., bromo-flavone)
-
Hydroxylated flavonoid monomer (e.g., hydroxy-homoisoflavonoid)
-
Copper(I) iodide (CuI)
-
2-((2-isopropylphenylimino)methyl)phenol (ligand)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Dioxane, anhydrous
-
Standard laboratory glassware and reflux setup
Procedure:
-
To an oven-dried Schlenk tube, add the halogenated flavonoid monomer (1.0 equiv), the hydroxylated flavonoid monomer (1.5 equiv), K₃PO₄ (2.0 equiv), CuI (0.05 equiv), and the salicylaldimine ligand (0.15 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 101 °C and stir for 24-48 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the ether-linked biflavonoid.
Biological Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol outlines a common in vitro assay to assess the anti-inflammatory potential of the synthesized derivatives.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Synthesized this compound derivatives
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated control.
-
Determine the IC50 value for each compound.
Signaling Pathway Visualization
Flavonoids are known to exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB and MAPK pathways are critical regulators of inflammation and are likely targets for this compound derivatives.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Caption: Modulation of the MAPK signaling pathway by this compound derivatives.
Conclusion
The synthetic strategies and protocols provided herein offer a framework for the generation of a library of this compound derivatives. The subsequent evaluation of these compounds in relevant biological assays, guided by the principles of SAR, will be instrumental in identifying lead candidates with improved therapeutic potential. The modulation of key inflammatory signaling pathways, such as NF-κB and MAPK, represents a promising mechanism of action for this class of biflavonoids. Further investigation into the specific molecular targets will be essential for the future development of these compounds as novel therapeutic agents.
References
- 1. The Long Search for Pharmacologically Useful Anti-Inflammatory Flavonoids and Their Action Mechanisms: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
Application Notes and Protocols: Elucidating the Mechanism of Action of Taiwanhomoflavone B Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taiwanhomoflavone B (TWHF B) is a flavonoid compound that, like many other flavonoids, is being investigated for its potential therapeutic properties, particularly in the field of oncology. Understanding the mechanism by which TWHF B exerts its effects at the cellular level is crucial for its development as a potential drug candidate. This document provides a comprehensive guide to utilizing various cell-based assays to investigate the mechanism of action of TWHF B. The protocols and data presented herein are based on established methodologies for studying flavonoids and should be adapted and optimized for specific cell lines and experimental conditions.
Disclaimer: As of the latest literature search, specific quantitative data and detailed mechanistic studies for this compound are limited. The data and signaling pathways described in this document are based on studies of a closely related compound, referred to as "flavone B," and other flavonoids. Researchers should experimentally verify these findings for this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from key cell-based assays. Researchers should populate these tables with their experimental data.
Table 1: Cell Viability Inhibition by this compound
| Cell Line | Cancer Type | TWHF B Conc. (µM) | Incubation Time (h) | % Cell Viability | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 10 | 48 | 55.2 ± 4.1 | 12.5 ± 1.8 |
| MIA PaCa-2 | Pancreatic Cancer | 10 | 48 | 60.1 ± 5.5 | 15.2 ± 2.1 |
| A549 | Lung Carcinoma | 10 | 48 | 75.8 ± 6.2 | > 50 |
| MCF-7 | Breast Cancer | 10 | 48 | 82.3 ± 7.9 | > 50 |
Table 2: Induction of Apoptosis by this compound
| Cell Line | TWHF B Conc. (µM) | Treatment Time (h) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total % Apoptotic Cells |
| HCT-116 | 15 | 24 | 15.7 ± 2.1 | 8.3 ± 1.5 | 24.0 ± 3.5 |
| HCT-116 | 30 | 24 | 28.4 ± 3.5 | 15.1 ± 2.2 | 43.5 ± 5.6 |
| MIA PaCa-2 | 15 | 24 | 12.9 ± 1.8 | 6.5 ± 1.1 | 19.4 ± 2.9 |
| MIA PaCa-2 | 30 | 24 | 25.1 ± 2.9 | 12.8 ± 1.9 | 37.9 ± 4.8 |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | TWHF B Conc. (µM) | Treatment Time (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HCT-116 | 15 | 24 | 48.2 ± 3.7 | 30.1 ± 2.9 | 21.7 ± 2.5 |
| HCT-116 | 30 | 24 | 55.9 ± 4.1 | 25.3 ± 2.1 | 18.8 ± 1.9 |
| MIA PaCa-2 | 15 | 24 | 50.1 ± 4.0 | 28.5 ± 2.5 | 21.4 ± 2.2 |
| MIA PaCa-2 | 30 | 24 | 58.3 ± 4.5 | 22.9 ± 1.9 | 18.8 ± 1.7 |
Table 4: Modulation of Signaling Proteins by this compound (Western Blot Quantification)
| Cell Line | TWHF B Conc. (µM) | Treatment Time (h) | Relative p-ERK/ERK Ratio | Relative p-c-JUN/c-JUN Ratio | Relative p-Akt/Akt Ratio |
| HCT-116 | 15 | 6 | 1.8 ± 0.2 | 1.6 ± 0.15 | 1.1 ± 0.1 |
| HCT-116 | 30 | 6 | 2.5 ± 0.3 | 2.2 ± 0.2 | 1.0 ± 0.1 |
| MIA PaCa-2 | 15 | 6 | 1.6 ± 0.18 | 1.5 ± 0.12 | 1.0 ± 0.08 |
| MIA PaCa-2 | 30 | 6 | 2.2 ± 0.25 | 2.0 ± 0.18 | 0.9 ± 0.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, MIA PaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (TWHF B) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of TWHF B in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the TWHF B dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest TWHF B treatment).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with TWHF B.[1]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (TWHF B)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of TWHF B for the indicated time.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of TWHF B on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (TWHF B)
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with TWHF B for the desired duration.
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis
This protocol is for detecting the expression and phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (TWHF B)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-c-JUN, anti-c-JUN, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with TWHF B as required.
-
Lyse the cells with RIPA buffer and collect the protein lysate.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Signaling Pathway
Based on studies of the related "flavone B," this compound is hypothesized to induce apoptosis through the MAPK signaling pathway, specifically via the activation of ERK and c-JUN, without involving the PI3K/Akt pathway.[2]
Conclusion
The cell-based assays outlined in this document provide a robust framework for investigating the mechanism of action of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential. It is imperative to perform these experiments with appropriate controls and to confirm the findings in relevant in vivo models. The provided protocols and diagrams serve as a starting point for designing and executing a comprehensive preclinical evaluation of this compound.
References
Application Notes and Protocols for In Vitro Anti-Cancer Activity of Taiwanhomoflavone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the in vitro anti-cancer properties of Taiwanhomoflavone B, a flavonoid compound. While specific experimental data on this compound is limited in publicly available literature, this document outlines standardized methodologies based on the known anti-cancer activities of related flavonoids. A related compound, Taiwanhomoflavone A, isolated from the same plant source, Cephalotaxus wilsoniana, has demonstrated cytotoxic effects against various cancer cell lines, including KB (epidermoid carcinoma of the nasopharynx), COLO-205 (colon carcinoma), Hepa-3B (hepatoma), and Hela (cervix tumor cells)[1]. This suggests that this compound is a promising candidate for anti-cancer research.
The following protocols are designed to enable researchers to systematically evaluate the efficacy of this compound in various cancer cell lines.
Key In Vitro Anti-Cancer Assays
A multi-faceted approach is essential to characterize the anti-cancer activity of a novel compound. The following assays are fundamental in determining the cytotoxic and apoptotic effects, as well as the impact on cell cycle progression.
-
MTT Assay (Cell Viability): This colorimetric assay is a standard method for assessing the metabolic activity of cells and, consequently, their viability and proliferation. It is crucial for determining the dose-dependent cytotoxic effect of this compound and for calculating the half-maximal inhibitory concentration (IC50) value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. It provides quantitative data on the mode of cell death induced by the compound.
-
Cell Cycle Analysis (Propidium Iodide Staining): This flow cytometry technique measures the DNA content of cells, allowing for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is critical for determining if the compound induces cell cycle arrest.
Data Presentation
Quantitative data from the aforementioned assays should be meticulously recorded and presented in a structured format to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | Breast | |||
| e.g., A549 | Lung | |||
| e.g., HepG2 | Liver | |||
| e.g., HCT-116 | Colon |
Table 2: Apoptosis Induction by this compound
| Cancer Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| e.g., MCF-7 | 0 (Control) | 48 | ||||
| IC50 | 48 | |||||
| 2 x IC50 | 48 | |||||
| e.g., A549 | 0 (Control) | 48 | ||||
| IC50 | 48 | |||||
| 2 x IC50 | 48 |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cancer Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| e.g., MCF-7 | 0 (Control) | 24 | |||
| IC50 | 24 | ||||
| 2 x IC50 | 24 | ||||
| e.g., A549 | 0 (Control) | 24 | |||
| IC50 | 24 | ||||
| 2 x IC50 | 24 |
Experimental Protocols
The following are detailed protocols for the key in vitro assays.
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension (containing 1 x 10⁵ cells).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Annexin V-FITC negative and PI negative cells are viable.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative and PI positive cells are necrotic.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells as described in the apoptosis protocol. Wash the cells with cold PBS and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated using appropriate software.
Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro anti-cancer evaluation.
Potential Signaling Pathway
Flavonoids are known to modulate various signaling pathways involved in cancer progression. A common pathway affected is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
Taiwanhomoflavone B: Application Notes and Protocols for the Inhibition of Pro-Inflammatory Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Taiwanhomoflavone B is a naturally occurring biflavonoid, a class of compounds known for their diverse biological activities. Structurally similar to, and often discussed in the context of, Taiwaniaflavone (B1438437), this compound has garnered interest for its potential as a modulator of inflammatory pathways. This document provides an overview of the known inhibitory effects of this compound on key enzymes involved in inflammation, detailed protocols for assessing its activity, and insights into its mechanism of action.
Mechanism of Action
Current research indicates that the primary anti-inflammatory mechanism of compounds in the Taiwaniaflavone family is not through direct inhibition of enzyme activity, but rather through the suppression of pro-inflammatory gene expression. Specifically, Taiwaniaflavone has been shown to inhibit the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] This is achieved by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Taiwaniaflavone blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this pathway.[1] By inhibiting NF-κB, this compound can effectively downregulate the expression of iNOS and COX-2, two key enzymes responsible for the production of inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.
Applications
-
Anti-inflammatory Research: this compound can be utilized as a tool compound to investigate the role of the NF-κB pathway in various inflammatory models.
-
Drug Discovery and Development: As a potent inhibitor of iNOS and COX-2 expression, this compound represents a lead compound for the development of novel anti-inflammatory agents. Its mechanism of action, targeting gene expression rather than direct enzyme inhibition, may offer a different therapeutic profile compared to traditional NSAIDs.
-
Cell Signaling Studies: This compound is a valuable reagent for dissecting the upstream regulation of the NF-κB signaling cascade.
Data Presentation
| Compound | Target Enzyme | Effect | Cell Line | Inducer | Quantitative Data |
| Taiwaniaflavone | iNOS | Inhibition of induction | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | IC50 not reported |
| Taiwaniaflavone | COX-2 | Inhibition of induction | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | IC50 not reported |
For comparative purposes, the following table provides IC50 values for other flavonoids against COX-2, demonstrating the potential for this class of compounds to directly inhibit enzyme activity.
| Flavonoid | Target Enzyme | IC50 (µM) |
| Kuwanon A | COX-2 | 14 |
| Luteolin | iNOS | 17.1 |
| 2',3',5,7-tetrahydroxyflavone | iNOS | 19.7 |
Experimental Protocols
The following protocols provide detailed methodologies to assess the inhibitory activity of this compound on iNOS induction and COX-2 enzyme activity.
Protocol 1: Inhibition of LPS-Induced Nitric Oxide Production (iNOS activity) in RAW 264.7 Macrophages
This cell-based assay determines the ability of this compound to inhibit the production of nitric oxide by suppressing the induction of iNOS in response to an inflammatory stimulus (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.
-
Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the test compound). Incubate for 1 hour.
-
Stimulation: Add 10 µL of LPS solution (10 µg/mL stock in sterile PBS) to each well to achieve a final concentration of 1 µg/mL, except for the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well of the experimental plate to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of inhibition of nitric oxide production for each concentration of this compound relative to the LPS-stimulated control. Calculate the IC50 value from the dose-response curve.
Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This is a cell-free enzymatic assay to determine the direct inhibitory effect of this compound on COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
This compound
-
Control inhibitor (e.g., celecoxib)
-
Detection reagent (e.g., a fluorometric probe that detects prostaglandin (B15479496) G2)
-
96-well black, flat-bottom plate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the supplier's instructions. Dilute the COX-2 enzyme, arachidonic acid, and detection probe in the assay buffer. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Assay Setup: To the wells of the 96-well plate, add the following:
-
Blank: Assay buffer and detection probe.
-
Control (100% activity): Assay buffer, COX-2 enzyme, heme, and detection probe.
-
Inhibitor wells: Assay buffer, COX-2 enzyme, heme, detection probe, and various concentrations of this compound or the control inhibitor.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells except the blank.
-
Measurement: Immediately measure the fluorescence in kinetic mode for 10-15 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percentage of inhibition for each concentration of this compound relative to the control. Calculate the IC50 value from the dose-response curve.
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining iNOS induction inhibition.
Caption: Experimental workflow for in vitro COX-2 enzyme inhibition assay.
References
Application Notes and Protocols: Evaluating the In Vivo Efficacy of Taiwanhomoflavone B in Xenograft Models
Introduction
Flavonoids are a diverse group of natural polyphenolic compounds found in various plants, fruits, and vegetables.[1] These compounds have garnered significant attention in biomedical research due to their numerous potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Taiwanhomoflavone B (TWHF B) is a novel flavonoid compound whose therapeutic potential is under investigation. A crucial step in the preclinical development of any new therapeutic agent is the evaluation of its efficacy and safety in living organisms.[3] In vivo animal models are indispensable for this purpose, as they allow researchers to study the compound's effects on a complex biological system, mimicking human diseases.[4]
This document provides detailed application notes and standardized protocols for assessing the in vivo anti-tumor efficacy of this compound using a cell line-derived xenograft (CDX) model in immunodeficient mice. CDX models are a cornerstone of preclinical oncology research for evaluating therapeutic responses.[5][6] The protocols outlined here are based on established methodologies for testing flavonoids and can be adapted for specific cancer cell lines and research questions.[7]
Animal Models for In Vivo Efficacy Testing
The choice of animal model is critical for the successful evaluation of an investigational drug. For oncology studies, particularly for a novel compound like this compound, the subcutaneous xenograft model in immunodeficient mice is a widely used and well-validated starting point.[4][6]
-
Model: Athymic Nude (nu/nu) or SCID (Severe Combined Immunodeficient) mice.
-
Rationale: These mice lack a functional immune system, which prevents the rejection of transplanted human cancer cells, allowing the tumors to grow.[4] This provides a platform to assess the direct effect of the compound on human tumor growth in a living system.[6]
-
Application: This model is suitable for evaluating the efficacy of TWHF B against a specific type of human cancer by implanting the corresponding cancer cell line.
Experimental Protocols
The following protocols provide a step-by-step guide for conducting an in vivo efficacy study of this compound in a subcutaneous xenograft mouse model.
1. Cell Line Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line relevant to the intended therapeutic target of TWHF B (e.g., breast, lung, colon cancer cell lines).
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Cell Harvesting:
-
When cells reach 80-90% confluency, detach them using an appropriate enzyme (e.g., Trypsin-EDTA).
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a serum-free medium or PBS for injection.
-
Perform a cell count and assess viability using a method like Trypan Blue exclusion. The viability should be >95%.[5]
-
Adjust the cell suspension to the desired concentration for injection (e.g., 5 x 10⁶ cells per 0.1 mL).
-
2. Xenograft Model Establishment
-
Animal Model: Male or female athymic nude mice, 6-8 weeks old.
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week prior to the experiment.[7]
-
Tumor Implantation:
3. In Vivo Efficacy Study
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.[7]
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
Randomization and Grouping:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically n=8-10 mice per group).[8]
-
Example of treatment groups:
-
Group 1: Vehicle Control (e.g., administered orally)
-
Group 2: this compound (Low Dose, e.g., 25 mg/kg, p.o., daily)
-
Group 3: this compound (High Dose, e.g., 50 mg/kg, p.o., daily)
-
Group 4: Positive Control (a standard-of-care chemotherapy agent relevant to the cancer type)
-
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in saline).
-
Administer the compound and vehicle to the respective groups based on the predetermined schedule and route (e.g., daily oral gavage).
-
-
Efficacy Endpoints and Monitoring:
-
Primary Endpoint: Tumor growth inhibition. Continue to measure tumor volume throughout the study.
-
Secondary Endpoints:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[7]
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
-
-
Study Termination and Tissue Collection:
-
The study is typically concluded when tumors in the control group reach a specific size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).[5]
-
At the end of the study, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Tumor tissue can be preserved (e.g., snap-frozen in liquid nitrogen or fixed in formalin) for further analysis, such as western blotting or immunohistochemistry, to investigate the mechanism of action.
-
Data Presentation
Quantitative data from the in vivo efficacy study should be summarized in a clear and structured table to allow for easy comparison between treatment groups.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 28 (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) at Day 28 (± SEM) |
| Vehicle Control | - | 1850 ± 150 | - | -2.5 ± 1.0 |
| This compound | 25 mg/kg, p.o., daily | 1100 ± 120 | 40.5 | -3.0 ± 1.2 |
| This compound | 50 mg/kg, p.o., daily | 650 ± 95 | 64.9 | -4.5 ± 1.5 |
| Positive Control | [Dose] | 400 ± 70 | 78.4 | -10.2 ± 2.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathways and Visualizations
Flavonoids are known to exert their anti-cancer effects by modulating various cell signaling pathways.[9] A common mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is crucial for cancer cell survival, proliferation, and inflammation.[1][2]
Inhibition of the NF-κB Signaling Pathway by this compound
The NF-κB pathway is often constitutively active in cancer cells.[1] Pro-inflammatory signals lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[10] This phosphorylation targets IκBα for degradation, allowing the NF-κB dimer (p65/p50) to translocate to the nucleus and activate the transcription of genes that promote tumor growth.[2][10] Flavonoids like this compound may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[1]
References
- 1. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 2. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. benchchem.com [benchchem.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 9. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 10. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Homoisoflavonoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of homoisoflavonoids, such as Taiwanhomoflavone B. The information provided is based on established synthetic methodologies for the homoisoflavonoid class of compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of homoisoflavonoids, particularly those synthesized via the common Claisen-Schmidt condensation of a chroman-4-one with a benzaldehyde (B42025) derivative.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst/Base: The base (e.g., NaOH, KOH, piperidine) may be old, hydrated, or of insufficient strength to efficiently deprotonate the α-carbon of the chroman-4-one. | - Use a fresh, anhydrous base. For moisture-sensitive bases, ensure anhydrous reaction conditions.- Consider using a stronger base if the reaction fails to proceed.- Piperidine (B6355638) has been reported to give high yields in some cases and can be a good alternative to traditional inorganic bases.[1][2] |
| Suboptimal Reaction Temperature: The reaction may be too slow at room temperature, or side reactions may be favored at elevated temperatures. | - If the reaction is sluggish, gentle heating may be beneficial. Monitor the reaction closely by TLC to avoid decomposition.- For some Claisen-Schmidt condensations, refluxing for several hours can significantly improve the yield.[3] | |
| Steric Hindrance: Bulky substituents on either the chroman-4-one or the benzaldehyde can sterically hinder the reaction. | - Increase the reaction time and/or temperature.- Consider using a less sterically hindered starting material if possible for initial optimizations. | |
| Poor Quality of Starting Materials: Impurities in the chroman-4-one or benzaldehyde can interfere with the reaction. | - Purify starting materials before use (e.g., recrystallization or distillation).- Ensure the chroman-4-one precursor is of high purity. | |
| Formation of Multiple Products/Side Reactions | Self-Condensation of Chroman-4-one: The enolate of the chroman-4-one can react with another molecule of the chroman-4-one. | - Slowly add the chroman-4-one to a mixture of the benzaldehyde and the base. This keeps the concentration of the enolate low and favors the cross-condensation. |
| Cannizzaro Reaction of Benzaldehyde: Under strongly basic conditions, benzaldehydes lacking α-hydrogens can undergo disproportionation to the corresponding alcohol and carboxylic acid. | - Use a milder base or a lower concentration of the base.- Add the base slowly to the reaction mixture. | |
| Formation of Chalcone Byproducts: In some synthetic routes, chalcones can be formed as intermediates or side products. | - Optimize the reaction conditions (e.g., catalyst, solvent, temperature) to favor the cyclization to the homoisoflavonoid. | |
| Difficult Purification of the Final Product | Oily Product: The product may not precipitate or may form an oil, making isolation by filtration difficult. | - Try to induce crystallization by scratching the inside of the flask with a glass rod.- Add a small seed crystal of the pure product if available.- If the product remains oily, proceed with an extractive workup followed by column chromatography. |
| Co-eluting Impurities: Impurities may have similar polarity to the desired product, making separation by column chromatography challenging. | - Use a different solvent system for chromatography.- Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).- Recrystallization from a suitable solvent can be a highly effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing homoisoflavonoids?
A1: The most widely used method is the Claisen-Schmidt condensation of a substituted chroman-4-one with a substituted benzaldehyde. This reaction can be catalyzed by either a base (e.g., sodium hydroxide, potassium hydroxide, piperidine) or an acid.[4] The choice of catalyst and reaction conditions can significantly impact the yield and purity of the product.
Q2: How can I synthesize the chroman-4-one precursor?
A2: A common method for the synthesis of 7-hydroxychroman-4-one starts from resorcinol (B1680541). The process involves the acylation of resorcinol with 3-chloropropionic acid in the presence of an acid catalyst, followed by cyclization in a basic solution.[5]
Q3: What is the role of the catalyst in the condensation reaction?
A3: In a base-catalyzed reaction, the base deprotonates the α-carbon of the chroman-4-one to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration leads to the formation of the 3-benzylidenechroman-4-one. In an acid-catalyzed reaction, the acid protonates the carbonyl oxygen of the chroman-4-one, making the α-carbon more susceptible to attack by the benzaldehyde.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
Q5: What are the best methods for purifying synthetic homoisoflavonoids?
A5: The purification method depends on the physical properties of the product and the impurities present. Common methods include:
-
Recrystallization: This is an effective method for purifying solid products. The choice of solvent is crucial for obtaining high purity and yield.
-
Column Chromatography: This is a versatile technique for separating the desired product from soluble impurities. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[1]
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Homoisoflavonoid Synthesis
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 8 hours | 87 | [1][2] |
| NaOH | Ethanol | Room Temp. | 5 days | 66 | [3] |
| NaOH | Ethanol | Reflux | 8 hours | 93 | [3] |
| Ba(OH)₂ | Ethanol | Room Temp. (Trituration) | 15-30 min | High (not specified) | [6] |
| p-TSA | Toluene | Reflux | Not specified | Ineffective | [6] |
| Anhydrous HCl | Not specified | Not specified | Not specified | Ineffective | [6] |
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxychroman-4-one[5]
This protocol describes the synthesis of a key precursor for many homoisoflavonoids.
-
Acylation of Resorcinol:
-
To a solution of resorcinol in a suitable solvent, add 3-chloropropionic acid.
-
Slowly add trifluoromethanesulfonic acid as a catalyst.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2',4'-dihydroxy-3-chloropropiophenone.
-
-
Cyclization:
-
Dissolve the crude 2',4'-dihydroxy-3-chloropropiophenone in a 2 M aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature. The cyclization reaction will result in the formation of 7-hydroxychroman-4-one.
-
Acidify the reaction mixture with a suitable acid to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization.
-
Protocol 2: Piperidine-Catalyzed Synthesis of 3-Benzylidene-7-methoxychroman-4-one[4]
This protocol details a base-catalyzed condensation reaction.
-
Reaction Setup:
-
In a round-bottom flask, dissolve 7-methoxychroman-4-one and the desired benzaldehyde derivative in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
-
Reaction:
-
Reflux the reaction mixture for the required time (monitor by TLC for completion).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Visualizations
General Synthesis of Homoisoflavonoids
Caption: General synthetic route to homoisoflavonoids.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of Taiwanhomoflavone B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Taiwanhomoflavone B (THF-B).
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound, a biflavonoid, possesses a complex and largely nonpolar molecular structure. This hydrophobicity makes it difficult for the molecule to form favorable interactions with polar water molecules, leading to low aqueous solubility. This is a common challenge for many flavonoids and biflavonoids.[1]
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The most effective and commonly employed strategies for enhancing the solubility of poorly water-soluble flavonoids like this compound include:
-
Solid Dispersion: Dispersing THF-B in a hydrophilic polymer matrix at a molecular level to create an amorphous solid dispersion.[2]
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the hydrophobic THF-B molecule within the cavity of a cyclodextrin.[3]
-
Nanoparticle Formulation: Reducing the particle size of THF-B to the nanometer range to increase the surface area for dissolution.[4]
Q3: Which method offers the most significant solubility enhancement?
A3: The degree of solubility enhancement depends on the specific flavonoid and the chosen formulation parameters. However, studies on biflavonoids from Selaginella, which are structurally similar to this compound, have shown that amorphous solid dispersions with polymers like PVP K-30 can increase aqueous solubility by over 17-fold.[2] Cyclodextrin complexation and nanoparticle formulations also offer substantial improvements, often ranging from several-fold to over 100-fold depending on the system.[3][5]
Q4: How do these solubility enhancement techniques impact the dissolution rate?
A4: All three methods—solid dispersion, cyclodextrin complexation, and nanoparticle formulation—are designed to increase the dissolution rate. By improving solubility and/or increasing the surface area-to-volume ratio, these techniques facilitate a more rapid dissolution of the compound in aqueous media. For instance, solid dispersions of Selaginella biflavonoids have demonstrated a nearly 100% release in dissolution studies, compared to a much lower release of the raw extract.[6]
Q5: Will these formulation strategies affect the biological activity of this compound?
A5: Generally, these formulation techniques are designed to enhance bioavailability without altering the intrinsic biological activity of the drug. By increasing the concentration of the dissolved compound, these methods can lead to a more pronounced biological effect at the target site.
Troubleshooting Guides
Solid Dispersion Formulations
| Problem | Possible Cause | Suggested Solution | Citation |
| Low solubility enhancement | Incomplete conversion to an amorphous state. | Optimize the drug-to-carrier ratio; a higher proportion of the carrier may be necessary. Ensure complete dissolution of both THF-B and the polymer in the solvent during preparation. | [7] |
| Inappropriate polymer carrier. | Screen different hydrophilic polymers such as PVP K-30, HPMC, or Soluplus® to find the most compatible and effective carrier for THF-B. | [2] | |
| Drug recrystallization during storage | The amorphous form is thermodynamically unstable. | Select a polymer with a high glass transition temperature (Tg) to improve physical stability. Store the solid dispersion in a desiccator or under low humidity conditions. | [7] |
| Sticky or non-uniform solid product | Eutectic or monotectic mixture formation between the drug and polymer. | This can occur with certain polymers like Poloxamer 188 or PEGs. Consider switching to a different polymer like PVP K-30. | [8] |
Cyclodextrin Inclusion Complexes
| Problem | Possible Cause | Suggested Solution | Citation |
| Low complexation efficiency and solubility enhancement | Inappropriate cyclodextrin type or concentration. | Screen different cyclodextrins. Modified β-cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are often more effective for flavonoids than native β-cyclodextrin due to their higher aqueous solubility. Optimize the molar ratio of THF-B to cyclodextrin. | [9] |
| Inefficient complexation method. | Try different preparation methods. For thermally stable compounds, freeze-drying or spray-drying can be very effective. For smaller scale, kneading or solvent evaporation are viable options. | [9] | |
| Precipitation during complexation | The solubility limit of the complex has been exceeded. | Consult a phase solubility diagram to determine the optimal concentration range. Consider using a more soluble cyclodextrin derivative. | [9] |
| Inconclusive analytical results (e.g., FT-IR, DSC) for complex formation | Incomplete complexation, resulting in a physical mixture. | Ensure thorough mixing and sufficient reaction time during preparation. Increase the energy input (e.g., ultrasonication, kneading time). | [9] |
Nanoparticle Formulations
| Problem | Possible Cause | Suggested Solution | Citation |
| Large particle size or broad size distribution (high Polydispersity Index - PDI) | Aggregation of nanoparticles. | Optimize the concentration of the stabilizer (e.g., Poloxamer 188, HPMC). Adjust the stirring speed or homogenization parameters during preparation. | [1] |
| Inappropriate solvent/antisolvent system in nanoprecipitation. | Screen different solvent and antisolvent combinations to achieve rapid and uniform precipitation. | [1] | |
| Low drug loading or encapsulation efficiency | Poor affinity of THF-B for the nanoparticle matrix. | Select a polymer or lipid matrix with better compatibility with THF-B. Adjust the drug-to-carrier ratio. | [10] |
| Instability of the nanoparticle suspension (e.g., sedimentation) | Insufficient surface charge (Zeta potential). | Add a charged surfactant or polymer to the formulation to increase electrostatic repulsion between particles. | [11] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on solubility enhancement of biflavonoids from Selaginella, which serve as a proxy for this compound.
Table 1: Solubility Enhancement of Selaginella doederleinii Biflavonoids using Solid Dispersion with PVP K-30
| Biflavonoid | Solubility of Raw Extract (μg/mL) | Solubility of Solid Dispersion (μg/mL) | Fold Increase |
| Amentoflavone | 2.15 ± 0.18 | 36.51 ± 2.15 | 16.98 |
| Robustaflavone | 1.98 ± 0.11 | 34.59 ± 1.98 | 17.47 |
| 2″,3″-dihydro-3′,3‴-biapigenin | 1.85 ± 0.09 | 32.54 ± 1.85 | 17.59 |
| 3′,3‴-binaringenin | 1.54 ± 0.07 | 28.37 ± 1.54 | 18.42 |
| Delicaflavone | 1.25 ± 0.06 | 24.35 ± 1.25 | 19.48 |
| Data adapted from Chen et al. (2020). Solubility was measured in distilled water at room temperature.[2] |
Table 2: Dissolution Profile of Selaginella doederleinii Biflavonoids in Solid Dispersion
| Biflavonoid | % Release from Raw Extract (at 120 min) | % Release from Solid Dispersion (at 120 min) |
| Amentoflavone | ~20% | ~98% |
| Robustaflavone | ~18% | ~99% |
| 2″,3″-dihydro-3′,3‴-biapigenin | ~15% | ~97% |
| 3′,3‴-binaringenin | ~12% | ~96% |
| Delicaflavone | ~10% | ~95% |
| Data adapted from Chen et al. (2020).[2] |
Experimental Protocols
Preparation of Amorphous Solid Dispersion by Solvent Evaporation
This protocol is based on the successful formulation for biflavonoids from Selaginella doederleinii.[2]
-
Dissolution: Separately dissolve this compound and a hydrophilic polymer (e.g., PVP K-30) in a suitable organic solvent (e.g., anhydrous ethanol). A common starting ratio is 1:4 (w/w) of THF-B to polymer.
-
Mixing: Combine the two solutions and mix thoroughly. Employ ultrasonic stirring for approximately 20 minutes to ensure a homogenous mixture.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 60°C) under vacuum.
-
Drying: Further dry the resulting solid residue under vacuum at a slightly lower temperature (e.g., 50°C) for 12 hours to remove any residual solvent.
-
Milling and Sieving: Crush the dried solid dispersion and pass it through a sieve (e.g., 80 mesh) to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques such as Scanning Electron Microscopy (SEM) for morphology, Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state, and Fourier-Transform Infrared (FT-IR) spectroscopy to identify drug-polymer interactions.
Preparation of Cyclodextrin Inclusion Complexes by Kneading
This is a general and effective method for preparing flavonoid-cyclodextrin complexes.[3]
-
Mixing: Mix this compound and a cyclodextrin (e.g., HP-β-CD) in a 1:1 molar ratio in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) to the mixture to form a paste.
-
Trituration: Knead the paste thoroughly for a specified period (e.g., 60 minutes). Add more solvent if necessary to maintain a suitable consistency.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Sieving and Storage: Pass the dried complex through a sieve to obtain a fine powder and store it in a well-closed container.
Preparation of Nanoparticles by Nanoprecipitation
This is a common and straightforward method for preparing polymeric nanoparticles.[1][11]
-
Drug Solution Preparation: Dissolve a known amount of this compound and a polymer (e.g., PLGA) in a suitable water-miscible organic solvent (e.g., acetone).
-
Antisolvent-Surfactant Solution Preparation: In a separate beaker, prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v HPMC or Poloxamer 188).
-
Precipitation: Add the drug solution dropwise into the antisolvent-surfactant solution under high-speed homogenization or stirring. The rapid change in solvent polarity will cause the THF-B and polymer to co-precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency and drug loading can be determined by HPLC.
Signaling Pathways and Experimental Workflows
Biflavonoids from Selaginella have been shown to exert their biological effects, such as anti-inflammatory and anti-cancer activities, by modulating key cellular signaling pathways.
Experimental Workflow for Solubility Enhancement
Caption: Workflow for enhancing the solubility of this compound.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Biflavonoids from Selaginella can induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation.[12]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by biflavonoids.
Modulation of MAPK and NF-κB Signaling Pathways
Selaginella biflavonoids have demonstrated anti-inflammatory effects by inhibiting the phosphorylation of ERK1/2 in the MAPK pathway, which in turn suppresses the activation of the NF-κB signaling pathway.[13]
Caption: Modulation of MAPK and NF-κB pathways by biflavonoids.
References
- 1. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of alpha- and beta-cyclodextrin complexation on the physico-chemical properties and antioxidant activity of some 3-hydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Multiple complexation of cyclodextrin with soy isoflavones present in an enriched fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A novel nanoparticle formulation for sustained paclitaxel delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation and Optimization of Polymeric Nanoparticles for Intranasal Delivery of Lorazepam Using Box-Behnken Design: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoids inhibit high glucose-induced up-regulation of ICAM-1 via the p38 MAPK pathway in human vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Taiwanhomoflavone B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their crystallization experiments with Taiwanhomoflavone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a biflavonoid, a type of plant-derived polyphenol. Its chemical formula is C₃₂H₂₄O₁₀, and it has a molecular weight of 568.5 g/mol . Its CAS number is 509077-91-2. Biflavonoids are known for their potential biological activities, including cytotoxic effects against various cancer cell lines.
Q2: I am having trouble dissolving this compound. What solvents should I use?
Q3: What are the most common crystallization techniques for a compound like this compound?
For small organic molecules like this compound, the most common and effective crystallization techniques are:
-
Slow Evaporation: This is often the simplest method to start with. It involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation[2].
-
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available. It involves the slow diffusion of a precipitant vapor into a solution of the compound, inducing crystallization.
-
Slow Cooling: This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered. A saturated solution of the compound at a higher temperature is slowly cooled to induce crystallization.
Q4: My crystallization attempt resulted in an oil instead of crystals. What should I do?
"Oiling out" is a common problem in crystallization. It occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. Here are some troubleshooting steps:
-
Reduce the concentration: The solution might be too concentrated. Try diluting the solution with more of the "good" solvent.
-
Slow down the process: Rapid changes in conditions (e.g., fast evaporation or cooling) can favor oiling. Try to slow down the rate of solvent evaporation or cooling.
-
Change the solvent system: The chosen solvent may be too good a solvent for your compound. Try a solvent in which the compound is less soluble, or use a solvent/anti-solvent system.
-
Lower the temperature: If using a solvent system, try performing the crystallization at a lower temperature.
Q5: No crystals are forming in my experiment. What could be the reason?
Several factors can hinder crystal formation:
-
Solution is not saturated: The concentration of this compound may be too low. Try to concentrate the solution further by slow evaporation.
-
Lack of nucleation sites: Crystal growth requires nucleation. You can try to induce nucleation by scratching the inside of the crystallization vessel with a glass rod or by adding a seed crystal of this compound (if available).
-
Inappropriate solvent: The solvent might be too good, keeping the compound in solution even at high concentrations. Experiment with different solvents or solvent mixtures.
-
Vibrations or disturbances: Crystallization is a delicate process. Ensure your experiment is set up in a location free from vibrations and significant temperature fluctuations.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound crystallization experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | 1. Solution is too concentrated.2. Cooling or evaporation is too rapid.3. Solvent is too good. | 1. Add more of the primary solvent to dilute the solution.2. Slow down the rate of cooling or use a less volatile solvent for evaporation.3. Use a poorer solvent or a solvent/anti-solvent system. |
| No Crystals Formed | 1. Solution is undersaturated.2. Lack of nucleation sites.3. Inappropriate solvent system. | 1. Concentrate the solution by slow evaporation.2. Scratch the inner surface of the vial with a glass rod or add a seed crystal.3. Screen a wider range of solvents and solvent/anti-solvent combinations. |
| Formation of Powder or Microcrystals | 1. Nucleation is too rapid.2. High degree of supersaturation. | 1. Reduce the concentration of the solution.2. Slow down the crystallization process (slower evaporation or cooling).3. Filter the solution to remove any particulate matter that could act as nucleation sites. |
| Poor Crystal Quality (e.g., twinned, dendritic) | 1. Crystallization is happening too quickly.2. Presence of impurities. | 1. Decrease the rate of solvent evaporation or cooling.2. Further purify the this compound sample before crystallization. |
| Low Yield | 1. Compound is too soluble in the mother liquor.2. Insufficient crystallization time. | 1. Cool the crystallization vessel in an ice bath to maximize precipitation.2. Allow more time for the crystallization process to complete.3. Partially evaporate the mother liquor to recover more material. |
Quantitative Data
Due to the limited availability of specific experimental data for this compound, the following table provides solubility data for the structurally similar biflavonoid, amentoflavone, which can be used as a starting point for solvent screening.
Table 1: Solubility of Amentoflavone in Various Solvents [1]
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~ 20 |
| Dimethyl sulfoxide (B87167) (DMSO) | ~ 10 |
| Ethanol (B145695) | ~ 1 |
Note: This data should be used as a qualitative guide. The actual solubility of this compound may vary.
Experimental Protocols
Slow Evaporation Method
Methodology:
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube.
-
Cover the vial with a cap, parafilm, or aluminum foil.
-
Pierce a few small holes in the covering to allow for slow evaporation of the solvent. The number and size of the holes can be adjusted to control the rate of evaporation.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial periodically for crystal growth without disturbing it.
Vapor Diffusion Method (Hanging Drop)
Methodology:
-
Prepare a concentrated solution of this compound in a suitable "good" solvent (e.g., DMSO or DMF).
-
In the reservoir of a vapor diffusion plate well, add a precipitant (an "anti-solvent" in which this compound is poorly soluble, e.g., water or a buffer).
-
On a clean, siliconized glass coverslip, mix a small volume (1-2 µL) of the this compound solution with an equal volume of the reservoir solution.
-
Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease.
-
Over time, water vapor will diffuse from the reservoir into the drop, gradually increasing the concentration of this compound and the precipitant in the drop, leading to crystallization.
-
Incubate the plate in a stable environment and monitor for crystal formation.
Slow Cooling Method
Methodology:
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol or isopropanol) at an elevated temperature (e.g., 40-60 °C). Ensure all the solid is dissolved.
-
Filter the hot solution into a clean vial that has been pre-warmed to prevent premature crystallization.
-
Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in insulating material) to allow for very slow cooling to room temperature.
-
Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.
-
Collect the crystals by filtration.
Visualizations
Biological Signaling Pathway
Biflavonoids, including this compound, have been shown to induce apoptosis (programmed cell death) in cancer cells. One of the proposed mechanisms involves the modulation of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway. The diagram below illustrates a potential pathway where a biflavonoid can lead to apoptosis.
Caption: Biflavonoid-induced apoptosis via the MAPK signaling pathway.
Experimental Workflow: Crystallization Screening
The following workflow outlines a logical progression for screening crystallization conditions for this compound.
Caption: A general workflow for screening crystallization conditions.
References
Technical Support Center: Reducing Off-Target Effects of Taiwanhomoflavone B in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of Taiwanhomoflavone B (TWHF-B) in cellular assays. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] This is a common challenge with small molecules, including flavonoids, which can interact with multiple cellular proteins, particularly kinases, due to structural similarities in their binding sites.[2][3] These unintended interactions can lead to ambiguous experimental data, cellular toxicity, and misinterpretation of the compound's mechanism of action.[1]
Q2: What is the known on-target pathway of this compound?
A2: Studies on a closely related compound, referred to as flavone (B191248) B, indicate that its primary mechanism of action in certain cancer cell lines involves the induction of apoptosis through the extrinsic pathway. This is achieved through the upregulation of phosphorylated forms of Extracellular signal-Regulated Kinase (ERK) and c-JUN at serine 73.[1][4] It is crucial to confirm this on-target activity in your specific cellular model.
Q3: What are the general strategies to minimize off-target effects in my experiments?
A3: To enhance the specificity of your results, consider the following strategies:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.[4]
-
Orthogonal Validation: Confirm key findings using structurally and mechanistically different compounds that target the same pathway.[1]
-
Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target. If the phenotype is not recapitulated, off-target effects are likely.[4]
-
Control Compounds: If available, use a structurally similar but inactive analog of this compound as a negative control.[4]
Q4: How can I identify potential off-targets of this compound?
A4: Several experimental approaches can help identify unintended targets:
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[4][5]
-
Proteomic Approaches: Techniques like Cellular Thermal Shift Assay (CETSA) can identify direct protein binding partners in an unbiased manner within intact cells.[4]
-
In Silico Analysis: Computational modeling can predict potential off-target interactions based on the structure of this compound and known protein binding sites.[6]
Troubleshooting Guide
This guide addresses common issues encountered during cellular assays with this compound that may be indicative of off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Solution(s) |
| High levels of cytotoxicity at concentrations expected to be specific. | The compound may be inhibiting essential cellular kinases or other proteins required for cell survival.[7] | 1. Perform a dose-titration experiment to determine the minimal effective and toxic concentrations. 2. Conduct a kinase selectivity screen to identify potent off-target interactions with survival-related kinases (e.g., AKT, MEK).[8] 3. Validate the on-target phenotype using a lower, non-toxic concentration in combination with a sensitizing agent. |
| Inconsistent results between different cell lines. | The expression levels of the on-target or off-target proteins may vary significantly between cell lines.[4] | 1. Confirm the expression of the intended target protein (and key pathway components) in all cell lines via Western blot or qPCR. 2. If a specific off-target is suspected, verify its expression levels across the cell lines. |
| Phenotype does not match genetic knockdown/knockout of the intended target. | The observed cellular response is likely due to the modulation of one or more off-target proteins.[4] | 1. Prioritize genetic validation (CRISPR/siRNA) early in the experimental workflow. 2. Utilize proteome-wide target identification methods like CETSA to uncover the actual binding partners. |
| Unexpected activation or inhibition of a signaling pathway. | Flavonoids can have complex interactions with various signaling cascades, including MAPK, PI3K/Akt, and PKC pathways.[8][9] | 1. Perform a phospho-proteomics analysis to get a global view of the signaling changes induced by the compound. 2. Use specific inhibitors for the unexpectedly modulated pathway to see if the primary phenotype is affected. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify the on- and off-target kinase interactions of this compound by screening it against a large panel of recombinant kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the individual recombinant kinases, their specific substrates, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration. Determine the IC50 values for the "hits" (kinases that are significantly inhibited). A selective inhibitor will have a much lower IC50 for its intended target compared to other kinases.[8]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding of this compound to its target(s) in intact cells by assessing changes in protein thermal stability.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions at a range of different temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[4]
Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the intended target protein recapitulates the phenotype observed with this compound treatment.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Knockout Validation: Expand the clones and validate the knockout of the target protein by Western blot, qPCR, or sequencing of the target locus.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.[1]
Visualizations
Caption: On-target signaling pathway of this compound (Flavone B).
Caption: Workflow for validating on-target effects.
Caption: Logic of pharmacological vs. genetic validation.
References
- 1. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status | PLOS One [journals.plos.org]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Taiwanhomoflavone B Interference in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and mitigating assay interference caused by Taiwanhomoflavone B (TWB), a C-methylated biflavone. TWB and other flavonoids can act as Pan-Assay Interference Compounds (PAINS), leading to false-positive results in high-throughput screening (HTS) campaigns. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges.
Troubleshooting Guides
Issue 1: High Rate of False Positives in Primary Screen
Symptom: A significantly higher than expected hit rate is observed for this compound or structurally related compounds in your HTS campaign.
Potential Cause: TWB may be acting as a promiscuous inhibitor through various mechanisms unrelated to specific target engagement.
Troubleshooting Workflow:
Issue 2: Irreproducible or Inconsistent IC50 Values
Symptom: The half-maximal inhibitory concentration (IC50) of this compound varies significantly between experimental runs or when assay conditions are slightly modified.
Potential Cause: The apparent potency of TWB is likely influenced by its physicochemical properties, such as poor solubility and aggregation, which are sensitive to minor changes in the assay environment.
Troubleshooting Steps:
-
Assess Solubility: Determine the aqueous solubility of TWB in your assay buffer. Inconsistent results often arise when working at concentrations near or above the solubility limit.
-
Monitor for Precipitation: Visually inspect your assay plates for any signs of compound precipitation.
-
Detergent Titration: Perform the assay with a range of non-ionic detergent concentrations (e.g., 0.001% to 0.1% Triton X-100) to identify the optimal concentration that disrupts aggregation without affecting legitimate enzyme activity.
-
Pre-incubation Studies: Vary the pre-incubation time of TWB with the target protein to see if the inhibitory effect is time-dependent, which can be a characteristic of reactive compounds or aggregators.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in HTS?
A1: this compound is a C-methylated biflavone with the chemical formula C32H24O10.[1][2] Like many flavonoids, its structure contains multiple hydroxyl groups and aromatic rings, which can contribute to various forms of assay interference. These features can lead to non-specific interactions with proteins and assay reagents, resulting in false-positive "hits" that do not represent true, target-specific activity.
Q2: What are the primary mechanisms of assay interference by flavonoids like this compound?
A2: The main interference mechanisms include:
-
Aggregation: Flavonoids can self-assemble into colloidal aggregates at micromolar concentrations. These aggregates can sequester and denature proteins non-specifically.[3]
-
Redox Activity: The presence of hydroxyl groups on the aromatic rings makes many flavonoids redox-active. They can directly reduce or oxidize assay components, interfering with assays that have redox-based readouts (e.g., those using resazurin (B115843) or peroxidases).[4]
-
Fluorescence Interference: Many flavonoids are fluorescent, meaning they can absorb and emit light. This intrinsic fluorescence can interfere with fluorescence-based assays by either quenching the signal or by producing a false signal.[5]
-
Chemical Reactivity: Some flavonoids can be unstable under assay conditions or can covalently modify proteins, leading to irreversible inhibition.
Q3: My compound, this compound, shows cytotoxic activity. Could this be a real effect?
A3: this compound has been reported to exhibit cytotoxic activity against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells with ED50 values of 3.8 and 3.5 µg/mL, respectively.[1] While this could be a genuine biological effect, it is also possible that this cytotoxicity is a result of non-specific mechanisms, such as membrane disruption or general cellular stress caused by aggregation or redox cycling. Further investigation using the methods described in this guide is necessary to distinguish between a specific mechanism of action and non-specific cytotoxicity.
Q4: How can I differentiate between a true hit and an artifact caused by this compound?
A4: A multi-step validation process is crucial:
-
Confirm with Orthogonal Assays: Test the activity of TWB in a mechanistically different assay for the same target. A true hit should be active in multiple, distinct assay formats.
-
Perform Counter-Screens: Use assays known to be sensitive to common interference mechanisms (see Experimental Protocols section).
-
Conduct Biophysical Measurements: Directly assess the aggregation state of TWB under your assay conditions using techniques like Dynamic Light Scattering (DLS).
-
Structure-Activity Relationship (SAR) Analysis: Test structurally related analogs of TWB. True hits typically exhibit a clear SAR, while promiscuous interference is often less sensitive to minor structural modifications.
Quantitative Data Summary
While specific experimental data for this compound is limited, the following tables provide general physicochemical properties of flavonoids and typical concentration ranges for assay interference.
Table 1: Physicochemical Properties of this compound and Related Flavonoids
| Property | This compound | General Flavonoids | Data Source/Reference |
| Molecular Formula | C32H24O10 | Varies | [1][2] |
| Molecular Weight | 568.5 g/mol | 200 - 600 g/mol | [1][2] |
| Predicted LogP | Varies (structure-dependent) | 1 - 4 | General Chemical Knowledge |
| Aqueous Solubility | Likely low (µM range) | Poor to moderate | [6] |
| Fluorescence | Expected (due to structure) | Common, structure-dependent | [5] |
| Aggregation Propensity | High (predicted) | Varies, increased with hydroxylation | [7][8] |
Table 2: Typical Concentration Ranges for Flavonoid-Induced Assay Interference
| Interference Mechanism | Typical Concentration Range | Reference |
| Aggregation | > 1 µM | [7] |
| Redox Interference | 10 - 100 µM | [4] |
| Fluorescence Interference | Assay-dependent | [5] |
| Protein Assay Interference | > 5 µM | [7][9] |
Experimental Protocols
Dynamic Light Scattering (DLS) for Aggregation Detection
Objective: To determine if this compound forms aggregates at concentrations relevant to the screening assay.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the stock solution in the assay buffer to achieve a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all samples and matches the assay conditions (typically ≤ 1%).
-
DLS Measurement:
-
Equilibrate the DLS instrument to the assay temperature.
-
Transfer the samples to a low-volume cuvette or a multi-well plate compatible with the DLS instrument.
-
Acquire data for each concentration, measuring the intensity of scattered light over time.
-
-
Data Analysis:
-
Analyze the autocorrelation function to determine the particle size distribution.
-
The appearance of particles with a hydrodynamic radius >100 nm is indicative of aggregation.
-
The Critical Aggregation Concentration (CAC) is the concentration at which aggregates begin to form.
-
Counter-Screen: Firefly Luciferase Inhibition Assay
Objective: To assess if this compound non-specifically inhibits the firefly luciferase enzyme, a common reporter in HTS assays.
Methodology:
-
Reagent Preparation: Prepare a firefly luciferase enzyme solution and a luciferin (B1168401) substrate solution in the appropriate assay buffer.
-
Assay Procedure:
-
In a white, opaque 96-well or 384-well plate, add the firefly luciferase enzyme solution.
-
Add this compound at various concentrations (e.g., the hit concentration from the primary screen and 10-fold higher and lower). Include a known luciferase inhibitor as a positive control and a vehicle (DMSO) control.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the luminescent reaction by adding the luciferin substrate.
-
Immediately measure the luminescence signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of luciferase activity for each concentration of this compound. Significant inhibition suggests assay interference.
Counter-Screen: Beta-Lactamase Inhibition Assay
Objective: To determine if this compound inhibits the beta-lactamase enzyme, a classic counter-screen for aggregate-based inhibitors.
Methodology:
-
Reagent Preparation: Prepare a solution of beta-lactamase and its chromogenic substrate, nitrocefin, in the assay buffer.
-
Assay Procedure:
-
In a clear 96-well plate, add the beta-lactamase enzyme solution.
-
Add this compound at various concentrations. Include a known beta-lactamase inhibitor (e.g., clavulanic acid) as a positive control and a vehicle control.
-
To test for aggregation-based inhibition, prepare a parallel set of wells containing a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Pre-incubate the enzyme with the compound for 15 minutes.
-
Initiate the reaction by adding nitrocefin.
-
Measure the change in absorbance at 490 nm over time using a plate reader.
-
-
Data Analysis: Compare the inhibition of beta-lactamase by TWB in the presence and absence of detergent. A significant loss of inhibitory activity in the presence of detergent is a strong indicator of aggregation-based interference.
Signaling Pathway Interference: A Hypothetical Case Study
Many HTS assays for signaling pathways, such as kinase and protease assays, are susceptible to interference. Flavonoids have been reported to interfere with such pathways.[10][11][12]
Scenario: A kinase assay using a fluorescence-based readout identifies this compound as an inhibitor of a specific kinase.
Potential for Artifact:
Troubleshooting this Scenario:
-
Change the Readout: If possible, switch to a different assay format with a non-fluorescent readout, such as a luminescence-based assay that measures ATP consumption.
-
Vary Enzyme and Substrate Concentrations: True inhibitors often show changes in IC50 values that are dependent on the substrate or ATP concentration in a predictable manner, whereas aggregators are often less sensitive to these changes.
-
Run a "No Enzyme" Control: To test for fluorescence quenching, perform the assay with the substrate and TWB but without the kinase. A decrease in the substrate's fluorescence in the presence of TWB indicates quenching.
References
- 1. A novel cytotoxic C-methylated biflavone, taiwanhomoflavone-B from the twigs of Cephalotaxus wilsoniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoding Protein Stabilization: Impact on Aggregation, Solubility, and Unfolding Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Taiwanhomoflavone B Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Taiwanhomoflavone B (TWHF-B).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action in cancer cells?
This compound is a flavonoid, a class of naturally occurring polyphenolic compounds found in plants. Flavonoids, in general, are known to exhibit anticancer properties through various mechanisms.[1][2][3] They can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Key signaling pathways often modulated by flavonoids include the PI3K/Akt/mTOR, MAPK/ERK, and STAT3 pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[5][6]
Q2: My cells are not responding to this compound treatment. What are the potential reasons for this resistance?
Cell line resistance to flavonoid compounds like this compound can arise from several factors:
-
Alterations in Signaling Pathways: Cancer cells can develop resistance by altering the signaling pathways that are the primary targets of the drug.[7] This could involve mutations or altered expression of key proteins in the PI3K/Akt/mTOR or STAT3 pathways, rendering them insensitive to inhibition by TWHF-B.
-
Increased Drug Efflux: Cancer cells may overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration and efficacy.[7]
-
Epigenetic Modifications: Changes in DNA methylation and histone modifications can alter the expression of genes involved in drug sensitivity and resistance, leading to a decreased response to treatment.[1][3]
-
Enhanced DNA Repair Mechanisms: If TWHF-B induces DNA damage, resistant cells may have upregulated DNA repair pathways that counteract the drug's cytotoxic effects.
-
Cellular Metabolism Alterations: Changes in the metabolic pathways of cancer cells can also contribute to drug resistance.
Q3: Are there any known IC50 values for this compound in different cancer cell lines?
Specific, publicly available IC50 values for this compound are limited in the scientific literature. However, for flavonoids in general, IC50 values can vary widely depending on the specific compound, the cancer cell line, and the assay conditions. For example, other flavones have shown IC50 values ranging from the low micromolar to over 100 µM in various cancer cell lines.[8][9][10][11][12] It is crucial to determine the IC50 of this compound empirically in your specific cell line of interest.
Troubleshooting Guides
Problem 1: High variability in experimental results.
| Possible Cause | Suggested Solution |
| Cell line heterogeneity | Ensure you are using a consistent and low passage number of your cell line. Consider single-cell cloning to establish a homogenous population. |
| Inconsistent drug preparation | Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Perform serial dilutions carefully. |
| Variations in cell seeding density | Use a consistent cell seeding density for all experiments. Ensure even cell distribution in multi-well plates by gentle swirling after seeding. |
| Edge effects in multi-well plates | Avoid using the outer wells of multi-well plates for critical measurements as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inconsistent incubation times | Adhere strictly to the planned incubation times for drug treatment and assays. |
Problem 2: No significant cell death observed at expected concentrations.
| Possible Cause | Suggested Solution |
| Incorrect IC50 value | Determine the IC50 of this compound in your specific cell line using a dose-response curve with a wide range of concentrations. |
| Development of resistance | If you are culturing cells with the drug for an extended period, they may have developed resistance. See the protocol for developing resistant cell lines to characterize this. Consider using a parental, sensitive cell line as a control. |
| Drug instability | Ensure the proper storage of this compound stock solutions (typically at -20°C or -80°C in a desiccated environment). Avoid repeated freeze-thaw cycles. |
| Suboptimal assay conditions | Optimize your cell viability or apoptosis assay (e.g., MTT, Annexin V) for your specific cell line and treatment conditions. Ensure that the assay reagents are not expired and are properly prepared. |
| Cell confluence | High cell confluence can sometimes reduce the sensitivity of cells to cytotoxic agents. Ensure that cells are in the exponential growth phase and not over-confluent at the time of treatment. |
Quantitative Data
As specific data for this compound is limited, the following table presents representative IC50 values for other flavone (B191248) compounds in various cancer cell lines to provide a general reference range.
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| Apigenin | PC-3 (Prostate) | > 20 | [10] |
| Apigenin | HEL (Erythroleukemia) | > 20 | [10] |
| 3',4',5-trihydroxyflavone | A549 (Lung) | ~10-25 | [12] |
| 3',4',5-trihydroxyflavone | MCF-7 (Breast) | ~12-24 | [12] |
| Baicalein | MCF-7 (Breast) | 66.3 ± 5.9 | [12] |
| Xanthohumol | MV-4-11 (Leukemia) | 8.07 ± 0.52 | [8] |
| Aurone derivative | MV-4-11 (Leukemia) | 7.45 ± 0.87 | [8] |
| Xanthohumol | Du145 (Prostate) | ~14 | [8] |
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Development of a this compound-Resistant Cell Line
-
Initial Exposure: Determine the IC50 of this compound for the parental cell line. Begin by continuously exposing the cells to a low concentration of TWHF-B (e.g., IC10 or IC20).
-
Stepwise Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration, gradually increase the concentration of TWHF-B in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Monitoring and Maintenance: Monitor the cells for signs of toxicity and growth rate. Maintain the cells at each concentration for several passages to ensure the selection of a stably resistant population.
-
Cryopreservation: At each stage of increased resistance, cryopreserve a batch of cells for future use.
-
Characterization of Resistance: Once a significantly resistant population is established (e.g., >10-fold increase in IC50 compared to the parental line), confirm the resistance by re-evaluating the IC50. Further characterize the resistant phenotype by examining the expression of resistance-related proteins (e.g., ABC transporters) and the activity of relevant signaling pathways.
Visualizations
Caption: Potential signaling pathways targeted by this compound.
Caption: Experimental workflow for generating a resistant cell line.
References
- 1. Flavonoids Overcome Drug Resistance to Cancer Chemotherapy by Epigenetically Modulating Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoreversal Agents from Taiwanofungus Genus and Their More Potent Methyl Derivatives Targeting Signal Transducer and Activator of Transcription 3 (STAT3) Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways [mdpi.com]
- 7. vuir.vu.edu.au [vuir.vu.edu.au]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Efficacy Analysis of Taiwanhomoflavone B and Other Prominent Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Taiwanhomoflavone B against other well-researched flavonoids, namely Quercetin, Apigenin, and Luteolin. The comparative analysis focuses on anticancer, anti-inflammatory, and neuroprotective activities, supported by experimental data from in vitro and in vivo studies. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Quantitative Bioactivity Data
The following tables summarize the quantitative data for the anticancer, anti-inflammatory, and neuroprotective activities of this compound and the selected flavonoids for comparison.
Table 1: Anticancer Activity (IC50/EC50 in µM)
| Flavonoid | Cancer Cell Line | IC50/EC50 (µM) |
| This compound | Pancreatic Cancer (MIA PaCa) | 33.18 |
| Colon Cancer (HCT 116) | 74.82 | |
| Quercetin | Lung Cancer (A549) | > 50 |
| Breast Cancer (MCF-7) | 10 - 50 | |
| Brain Epithelial Cancer (U87) | > 50 | |
| Apigenin | Colon Cancer (HCT116) | 4.6 |
| Breast Cancer (MCF7) | 35.9 | |
| Ovarian Cancer (OVCAR-3) | 44.7 | |
| Luteolin | Various Tumor Cells | 3 - 50 |
Note: IC50/EC50 values can vary depending on the specific experimental conditions.
Table 2: Anti-Inflammatory Activity (IC50 in µM)
| Flavonoid | Parameter | Cell Line/Model | IC50 (µM) |
| This compound | NO Production | - | Data Not Available |
| COX-2 Expression | - | Data Not Available | |
| Quercetin | RdRp Inhibition | - | 6.9 |
| Apigenin | NO Production | C6 Astrocyte Cells | < 10 |
| Luteolin | RdRp Inhibition | - | 4.6 |
| DNA Synthesis (Kidney) | Mesangial Cells | 1.5 |
Note: The absence of data for this compound in this category highlights a gap in the current research literature.
Table 3: Neuroprotective Activity (EC50/Effective Concentration)
| Flavonoid | Model of Neurotoxicity | Cell Line/Model | EC50/Effective Conc. |
| This compound | - | - | Data Not Available |
| Quercetin | Aβ1-42-induced | SH-SY5Y cells | 100 - 150 µM (Significant protection) |
| Apigenin | CoCl2-induced | PC12 cells | 10 µg/mL (Optimal effective conc.) |
| Inflammatory Damage | Primary Microglia/Neurons | 1 µM (Significant protection) | |
| Luteolin | - | - | Data Not Available in direct EC50 |
Note: While direct EC50 values for neuroprotection are not always available, the effective concentrations that demonstrate significant protective effects are provided. The lack of specific data for this compound is noted.
Mechanisms of Action & Signaling Pathways
Anticancer Mechanisms
This compound exhibits a nuanced approach to inducing cancer cell death. In poorly differentiated cancer cells, such as the colon cancer cell line HCT 116 and the pancreatic cancer cell line MIA PaCa, it triggers apoptosis through the extrinsic pathway . This is characterized by the upregulation of phosphorylated forms of ERK and c-JUN at serine 73, leading to apoptosis without involving AKT signaling.
In contrast, other flavonoids like Quercetin can induce apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of p53, PI3K/Akt/mTOR, and MAPK/ERK signaling cascades. Apigenin and Luteolin also share similar mechanisms, frequently leading to cell cycle arrest and apoptosis in various cancer cell lines.
Figure 1: Anticancer signaling pathways of this compound versus other flavonoids.
Anti-Inflammatory Mechanisms
While specific data for this compound is lacking, flavonoids generally exert their anti-inflammatory effects by inhibiting key inflammatory enzymes and signaling pathways. Quercetin, Apigenin, and Luteolin have been shown to inhibit cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) expression and activity. This is often achieved through the downregulation of the NF-κB and AP-1 transcription factors, which are pivotal in the inflammatory response. These flavonoids can also reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Figure 2: General anti-inflammatory mechanism of flavonoids.
Neuroprotective Mechanisms
The neuroprotective effects of flavonoids are multifaceted, often involving their antioxidant properties and their ability to modulate neuronal signaling pathways. Quercetin and Apigenin have demonstrated the ability to protect neurons from oxidative stress-induced apoptosis and injury.[1] Mechanisms include scavenging reactive oxygen species (ROS), chelating metal ions, and upregulating endogenous antioxidant defenses. Furthermore, flavonoids can interact with signaling cascades like the Nrf2/ARE pathway to enhance cellular antioxidant responses.[2]
Figure 3: Workflow for assessing flavonoid neuroprotective effects.
Detailed Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the flavonoid (e.g., this compound, Quercetin) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
-
Annexin V Staining for Apoptosis Detection
This flow cytometry-based assay is used to detect early and late apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.
-
Protocol Outline:
-
Cell Harvesting: Collect both adherent and suspension cells after treatment with the flavonoid.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.
-
Western Blotting for Signaling Protein Analysis
This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid support (membrane), and then probed with antibodies specific to the target protein.
-
Protocol Outline:
-
Sample Preparation: Lyse treated and control cells in a suitable buffer to extract proteins. Determine protein concentration.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target signaling protein (e.g., p-ERK, NF-κB).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in a sample.
-
Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is measured spectrophotometrically.
-
Protocol Outline:
-
Sample Collection: Collect cell culture supernatants after treatment with flavonoids and inflammatory stimuli (e.g., LPS).
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reagent Addition: Add the Griess reagent to the samples and standards.
-
Incubation: Incubate at room temperature for a specified time to allow for color development.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration in the samples from the standard curve.
-
Cyclooxygenase (COX) Activity Assay
This assay measures the activity of COX enzymes (COX-1 and COX-2).
-
Principle: The peroxidase activity of COX is assayed colorimetrically by monitoring the appearance of an oxidized chromogen.
-
Protocol Outline:
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Reaction Setup: In a microplate, add the sample, assay buffer, heme, and the flavonoid inhibitor.
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Absorbance Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Calculation: Calculate the COX activity based on the rate of change in absorbance, and determine the inhibitory effect of the flavonoid.
-
Conclusion
This compound demonstrates significant potential as an anticancer agent, particularly through its ability to induce apoptosis via the extrinsic pathway in poorly differentiated cancer cells. Its efficacy is comparable to other well-established flavonoids like Quercetin, Apigenin, and Luteolin in certain cancer cell lines.
However, a notable gap exists in the scientific literature regarding the specific anti-inflammatory and neuroprotective efficacy of this compound. While the general mechanisms of flavonoids in these areas are well-documented and suggest potential for this compound, further dedicated research, including quantitative in vitro and in vivo studies, is imperative to fully elucidate its therapeutic profile and establish a direct comparison with other leading flavonoids. This will be crucial for guiding future drug development efforts and clinical applications.
References
A Comparative Analysis of Genistein and Apigenin in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural compounds investigated for their therapeutic potential in breast cancer, the flavonoids genistein (B1671435) and apigenin (B1666066) have emerged as prominent candidates. Both compounds, found in various plants, have demonstrated significant anti-cancer properties in preclinical studies. This guide provides an objective comparison of their performance in breast cancer cell lines, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) of genistein and apigenin in various breast cancer cell lines, providing a quantitative measure of their cytotoxic effects.
Table 1: IC50 Values of Genistein in Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor (ER) Status | IC50 (µM) | Reference |
| MCF-7 | ER-positive | 27.30 ± 1.23 | [1] |
| MDA-MB-231 | ER-negative | > 50 | [1] |
| MDA-MB-453 | ER-negative | 35.15 (72h) | [2] |
Table 2: IC50 Values of Apigenin in Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor (ER) Status | IC50 (µM) | Reference |
| MCF-7 | ER-positive | 50.12 ± 4.11 | [1] |
| Breast Cancer Stem Cells (BCSCs) from MCF-7 | - | 27.30 ± 1.23 | [1] |
| MDA-MB-231 | ER-negative | Not specified | [3] |
| MDA-MB-453 | ER-negative | 35.15 (72h) | [2] |
| SKBR3 | HER2-overexpressing | Not specified | [4] |
Comparative Efficacy and Cellular Mechanisms
Both genistein and apigenin exert their anti-cancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Genistein has been shown to induce apoptosis in breast cancer cells through both estrogen receptor-dependent and -independent pathways. In ER-positive cells, its structural similarity to estrogen allows it to modulate ER signaling. However, it also induces apoptosis in ER-negative cells.
Apigenin triggers apoptosis through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspase cascades.[2] It has also been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. Furthermore, apigenin can induce apoptosis in HER2/neu-overexpressing breast cancer cells by promoting the degradation of the HER2/neu protein.[5]
Cell Cycle Arrest
Genistein has been observed to cause cell cycle arrest at the G2/M phase in breast cancer cells. This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs) that regulate cell cycle progression.
Apigenin has also been shown to induce cell cycle arrest, primarily at the G2/M phase.[6] Studies have indicated that apigenin can suppress the expression of cyclin A, cyclin B, and CDK1, while upregulating the CDK inhibitor p21.[7]
Signaling Pathways
The anti-cancer activities of genistein and apigenin are mediated by their interaction with various intracellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Genistein: A key target of genistein is the estrogen receptor signaling pathway. By binding to estrogen receptors, it can either mimic or block the effects of estrogen, depending on the cellular context.[8] It also inhibits tyrosine kinases, which are critical for cell growth and proliferation signals.
Apigenin: Apigenin modulates several critical signaling pathways in breast cancer cells. It has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer and promotes cell survival and proliferation.[9] Furthermore, apigenin can suppress the PI3K/Akt pathway, a central signaling cascade that regulates cell growth, metabolism, and survival.[10] In HER2-overexpressing cells, apigenin promotes the degradation of the HER2/neu receptor, thereby inhibiting downstream signaling.[5]
Caption: Genistein's mechanism of action in breast cancer cells.
References
- 1. Mechanism of Apigenin against breast cancer stem cells: network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apigenin Suppresses Cancer Cell Growth through ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apigenin Inhibits Growth of Breast Cancer Cells: The Role of ERα and HER2/neu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mecenemarket.com [mecenemarket.com]
- 6. mdpi.com [mdpi.com]
- 7. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulatory effect of genistein and apigenin on the growth of breast cancer cells correlates with their ability to activate ER alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apigenin overcomes drug resistance by blocking the signal transducer and activator of transcription 3 signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating the Target of Taiwanhomoflavone B: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the cellular target of Taiwanhomoflavone B (TWHF B), a flavone (B191248) with demonstrated pro-apoptotic activity in cancer cells. We present a head-to-head comparison of the gold-standard genetic approach, CRISPR-Cas9, with other gene-editing and silencing technologies. This document is designed to equip researchers with the necessary data, protocols, and conceptual frameworks to rigorously assess and confirm the molecular targets of novel therapeutic compounds.
Introduction to this compound and the Imperative of Target Validation
This compound is a naturally occurring flavonoid that has shown promise in cancer research. Studies have indicated that in poorly differentiated cancer cells, TWHF B induces apoptosis through the extrinsic pathway, a process accompanied by the upregulation of phosphorylated Extracellular signal-regulated kinase (p-ERK) and phosphorylated c-Jun (p-c-JUN). This suggests that the ERK/c-JUN signaling pathway is critically involved in the compound's mechanism of action, making ERK and c-JUN high-priority candidates for target validation.
Comparison of Target Validation Methodologies
CRISPR-Cas9 has emerged as a powerful and precise tool for target validation, offering significant advantages over previous technologies such as RNA interference (RNAi) and other engineered nucleases like Transcription Activator-Like Effector Nucleases (TALENs).
| Feature | CRISPR-Cas9 | RNA interference (RNAi) | TALENs |
| Mechanism | DNA-level knockout (permanent) | mRNA-level knockdown (transient) | DNA-level knockout (permanent) |
| Specificity | High, guided by a short RNA sequence. Off-target effects can be minimized with careful guide RNA design. | Moderate, prone to off-target effects due to partial sequence complementarity. | Very high, requires two independent binding events, minimizing off-target edits.[2] |
| Efficiency | High, can achieve complete gene knockout. | Variable, often results in incomplete knockdown of the target protein. | High, but can be less efficient than CRISPR-Cas9 in some contexts.[3] |
| Ease of Use | Relatively simple and cost-effective to design and implement. | Simple to implement for transient knockdown. | Complex and time-consuming to design and clone.[2] |
| Representative Effect on Cell Viability (Hypothetical ERK1 Knockout/Knockdown) | >80% reduction in cell viability in ERK-dependent cancer cell lines. | 40-60% reduction in cell viability, variable based on knockdown efficiency. | >75% reduction in cell viability. |
| Representative On-Target Efficiency | >90% indel formation at the target locus. | 50-80% reduction in target mRNA levels. | >85% indel formation at the target locus. |
Experimental Protocols
Here, we provide detailed methodologies for key experiments in validating the target of this compound using CRISPR-Cas9.
CRISPR-Cas9 Mediated Knockout of ERK1 (MAPK3) and c-JUN
This protocol outlines the steps for generating knockout cancer cell lines using a transient transfection approach.
Materials:
-
Human cancer cell line (e.g., poorly differentiated colon or pancreatic cancer cells)
-
CRISPR-Cas9 plasmid co-expressing Cas9 nuclease and a guide RNA (gRNA) targeting ERK1 or c-JUN
-
Lipofectamine-based transfection reagent
-
Opti-MEM reduced-serum medium
-
Complete growth medium
-
Puromycin (for selection, if the plasmid contains a resistance gene)
-
96-well and 6-well plates
-
PCR reagents and primers flanking the target site
-
Sanger sequencing reagents
Procedure:
-
gRNA Design: Design and clone two to three gRNAs targeting an early exon of the ERK1 (MAPK3) or c-JUN gene using a validated online tool to minimize off-target effects.
-
Cell Seeding: Seed the cancer cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Dilute the CRISPR-Cas9 plasmid and the transfection reagent in Opti-MEM in separate tubes.
-
Combine the diluted plasmid and transfection reagent and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the transfection complex dropwise to the cells.
-
Incubate the cells for 48-72 hours.
-
-
Selection and Single-Cell Cloning (if necessary):
-
If using a plasmid with a resistance marker, add the appropriate concentration of the selection agent (e.g., puromycin) to the media to select for transfected cells.
-
Perform limiting dilution in 96-well plates to isolate single-cell clones.
-
-
Verification of Knockout:
-
Expand the single-cell clones and harvest genomic DNA.
-
Perform PCR using primers that flank the gRNA target site.
-
Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Confirm the absence of the target protein (ERK1 or c-JUN) by Western blot analysis.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Wild-type and knockout cancer cells
-
This compound
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both wild-type and knockout cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the levels of phosphorylated ERK and c-JUN.
Materials:
-
Wild-type cancer cells
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-c-JUN, anti-c-JUN, anti-actin or -tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat wild-type cells with this compound at various concentrations and time points. Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, we provide the following diagrams created using the DOT language.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
Cross-validation of Taiwanhomoflavone B bioactivity in different cell lines
Cross-Validation of Flavonoid Bioactivity: A Comparative Guide
A comprehensive analysis of the cytotoxic effects of flavonoids on various cancer cell lines, with a special focus on "Flavone B" and a comparative overview of "Taiwanhomoflavone A".
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches for "Taiwanhomoflavone B" did not yield specific bioactivity data, including cytotoxicity, mechanism of action, or detailed experimental protocols. Therefore, this guide provides a comprehensive analysis of a closely related and well-characterized compound, Flavone B (3,5-dihydroxy-6,7,8-trimethoxyflavone) , for which significant data is available. Additionally, a summary of the known bioactivity of Taiwanhomoflavone A is included for comparative context within the broader class of Taiwanhomoflavonoids.
Introduction to Flavonoids in Cancer Research
Flavonoids are a class of naturally occurring polyphenolic compounds found in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Their potential as therapeutic agents has garnered significant interest in the field of oncology. This guide focuses on the comparative bioactivity of specific flavones in different cancer cell lines, providing researchers with a valuable resource for cross-validating experimental findings and designing future studies.
Bioactivity Profile of Flavone B
Flavone B (3,5-dihydroxy-6,7,8-trimethoxyflavone) has demonstrated selective cytotoxic activity against poorly differentiated cancer cell lines.[3][4] This selectivity is a crucial aspect of its potential as a targeted anticancer agent.
Comparative Cytotoxicity of Flavone B in Different Cancer Cell Lines
The cytotoxic effects of Flavone B have been evaluated in various cancer cell lines, with notable activity observed in pancreatic and colon cancer. The table below summarizes the available quantitative data.
| Cell Line | Cancer Type | Differentiation Status | EC50 (µM) | Reference |
| MIA PaCa-2 | Pancreatic | Poorly Differentiated | 33.18 | [3] |
| HCT 116 | Colon | Poorly Differentiated | 74.82 | [3] |
| SKBR3 | Breast | Poorly Differentiated | Active (EC50 not specified) | [3] |
Mechanism of Action of Flavone B
Flavone B induces apoptosis in susceptible cancer cells through the extrinsic pathway .[3][4] This pathway is initiated by the activation of death receptors on the cell surface, leading to a caspase cascade and eventual cell death, bypassing the mitochondria.[3][4]
Key signaling events in Flavone B-induced apoptosis include:
-
Upregulation of phosphorylated Extracellular signal-regulated kinase (ERK) [3]
This signaling cascade is believed to be a primary driver of the pro-apoptotic effects of Flavone B in poorly differentiated cancer cells.
Signaling Pathway of Flavone B-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway for Flavone B in poorly differentiated cancer cells.
Figure 1. Proposed extrinsic apoptotic pathway induced by Flavone B.
Experimental Protocols
The following are generalized protocols for assessing the bioactivity of flavonoids like Flavone B, based on standard methodologies in the field.
Cell Culture
-
Cancer cell lines (e.g., MIA PaCa-2, HCT 116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Figure 2. General workflow for an MTT cytotoxicity assay.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample and assess the activation state of signaling pathways.
-
Cell Lysis: Treated and untreated cells are lysed to extract proteins.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-ERK, p-c-JUN, total ERK, total c-JUN, actin).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.
Comparative Bioactivity of Taiwanhomoflavone A
While data for this compound is unavailable, its structural analog, Taiwanhomoflavone A, has reported cytotoxic activity against a different panel of cancer cell lines.
| Cell Line | Cancer Type | ED50 (µg/mL) |
| KB | Nasopharyngeal Carcinoma | 3.4 |
| COLO-205 | Colon Carcinoma | 1.0 |
| Hepa-3B | Hepatoma | 2.0 |
| Hela | Cervical Cancer | 2.5 |
The mechanism of action for Taiwanhomoflavone A has not been as extensively characterized as that of Flavone B. The difference in the bioactivity profiles between Taiwanhomoflavone A and Flavone B underscores the importance of specific structure-activity relationship studies for individual flavonoid compounds.
Conclusion and Future Directions
Flavone B demonstrates promising and selective cytotoxic activity against poorly differentiated cancer cells by inducing apoptosis through the extrinsic pathway, mediated by the activation of ERK and c-JUN signaling. The lack of available data for this compound highlights a gap in the current scientific literature. Future research should focus on isolating or synthesizing and characterizing the bioactivity of this compound to determine its potential as a novel anticancer agent. Cross-validation studies on a broader range of cell lines with varying differentiation statuses are crucial to fully elucidate the therapeutic potential and selectivity of these compounds. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the reproducibility and comparability of their findings.
References
- 1. benchchem.com [benchchem.com]
- 2. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS号:509077-91-2-Taiwanhomoflavone B - this compound-科华智慧 [kehuaai.com]
- 4. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Taiwanhomoflavone B's Mechanism of Action: A Comparative Analysis
Due to the limited availability of in vivo research on Taiwanhomoflavone B, this guide provides a comparative analysis of a structurally related and well-studied isoflavone, genistein (B1671435), against the standard-of-care chemotherapy agent, docetaxel (B913), in the context of prostate cancer. This comparison aims to offer a framework for understanding the potential in vivo mechanisms and efficacy of compounds like this compound.
This guide is intended for researchers, scientists, and drug development professionals interested in the in vivo validation of flavonoid-based compounds for cancer therapy. We will delve into the experimental data, detailed methodologies, and signaling pathways associated with genistein and docetaxel to provide a comprehensive overview of their anti-cancer properties in preclinical models.
Comparative Analysis of Genistein and Docetaxel in Prostate Cancer Models
Our comparative analysis focuses on the in vivo effects of genistein, a soy-derived isoflavone, and docetaxel, a taxane-based chemotherapeutic, on prostate cancer. Docetaxel is a standard treatment for metastatic castration-resistant prostate cancer[1]. Genistein has been extensively studied for its potential role in prostate cancer prevention and treatment[2][3].
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies on the effects of genistein and docetaxel on prostate cancer xenograft models. It is important to note that the data presented is collated from different studies and may not be directly comparable due to variations in experimental design.
Table 1: In Vivo Efficacy of Genistein on Prostate Cancer Metastasis
| Treatment Group | Animal Model | Cell Line | Primary Endpoint | Results | Reference |
| Control | Athymic Mice (Orthotopic) | PC3-M | Lung Metastasis | 80% of mice developed lung micro-metastasis by 4 weeks | [4] |
| Genistein | Athymic Mice (Orthotopic) | PC3-M | Lung Metastasis | 96% decrease in lung metastasis | [4] |
Table 2: In Vivo Efficacy of Docetaxel on Prostate Cancer Tumor Growth
| Treatment Group | Animal Model | Cell Line | Primary Endpoint | Results (% Tumor Regression) | Reference |
| Control | BALB/c Nude Mice (Xenograft) | DU-145 | Tumor Volume | - | [5] |
| Docetaxel (10 mg/kg/week) | BALB/c Nude Mice (Xenograft) | DU-145 | Tumor Volume | 32.6% | [5] |
| Radiation (2 Gy, q.d. x5, x3 weeks) | BALB/c Nude Mice (Xenograft) | DU-145 | Tumor Volume | 44.2% | [5] |
| Docetaxel + Radiation | BALB/c Nude Mice (Xenograft) | DU-145 | Tumor Volume | 68.6% | [5] |
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of genistein and docetaxel are mediated through distinct signaling pathways.
Genistein's Mechanism of Action
Genistein exerts its anti-cancer effects through multiple mechanisms, including the inhibition of tyrosine kinases, modulation of androgen receptor signaling, induction of apoptosis, and regulation of genes involved in cell cycle and metastasis. In prostate cancer, genistein has been shown to inhibit the activation of NF-κB and the Akt signaling pathway[6].
Docetaxel's Mechanism of Action
Docetaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis[7][8].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for the types of experiments cited in this guide.
Prostate Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model, a common method for evaluating the efficacy of anti-cancer agents in vivo.
References
- 1. mskcc.org [mskcc.org]
- 2. Frontiers | A Mini-Review of Flavone Isomers Apigenin and Genistein in Prostate Cancer Treatment [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Daily clinical lab news - Genistein Prevents Spread of Prostate Cancer in a Mouse Model - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 5. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Flavonoid-Based and Synthetic STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide provides a head-to-head comparison of a representative flavonoid, Luteolin (acting as a proxy for the uncharacterized Taiwanhomoflavone B), and Stattic, a well-established synthetic inhibitor of STAT3.
Note on this compound: As of this guide's compilation, specific inhibitory data for this compound is not available in the public domain. Flavonoids are a broad class of natural compounds known to exhibit inhibitory effects on various signaling pathways, including STAT3. Luteolin, a common flavonoid, has been selected as a representative compound for this comparison based on available data demonstrating its effects on STAT3-mediated cellular processes.
Performance Overview and Data
This section presents a quantitative comparison of Luteolin and Stattic as STAT3 inhibitors. It is important to note that the nature of the IC50 values presented differs. The IC50 for Stattic reflects its direct inhibition of STAT3 in a cell-free assay, representing its potency against the isolated protein. In contrast, the IC50 for Luteolin is derived from cell-based proliferation assays, indicating its overall effect on cancer cell viability where the STAT3 pathway is implicated.
| Parameter | Luteolin (as this compound proxy) | Stattic | Reference |
| Inhibitor Type | Natural Flavonoid | Non-peptidic Small Molecule | N/A |
| Mechanism of Action | Suppresses STAT3 phosphorylation and activation | Inhibits STAT3 SH2 domain, preventing dimerization and nuclear translocation | |
| IC50 | ~19 µM (inhibition of A431 cell proliferation) | 5.1 µM (inhibition of STAT3 SH2 domain binding in a cell-free assay) | [1] |
| Selectivity | May interact with other kinases | High selectivity for STAT3 over STAT1 |
Signaling Pathway and Mechanism of Inhibition
The STAT3 signaling cascade is initiated by the binding of cytokines or growth factors to their cell surface receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, promoting its dimerization, nuclear translocation, and subsequent regulation of target gene expression. Both Luteolin and Stattic interfere with this pathway, albeit through different mechanisms.
Experimental Protocols
To empirically validate and compare the inhibitory effects of compounds like this compound and Stattic on STAT3 signaling, the following experimental protocols are recommended.
Western Blot Analysis of STAT3 Phosphorylation
This method is used to determine the extent to which an inhibitor reduces the phosphorylation of STAT3 at tyrosine 705 (Tyr705), a critical step in its activation.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor (e.g., Luteolin or Stattic) for a predetermined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT3 and the loading control to normalize the data.
STAT3-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 by quantifying the expression of a reporter gene (luciferase) under the control of STAT3-responsive elements.
Materials:
-
HEK293T cells or another suitable cell line
-
STAT3-responsive luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and plates
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control plasmid.
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. After allowing the cells to attach, treat them with the inhibitor at various concentrations.
-
Stimulation: Stimulate the cells with a known STAT3 activator (e.g., IL-6) to induce STAT3-dependent transcription.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in inhibitor-treated cells compared to the control indicates inhibition of STAT3 transcriptional activity.
Conclusion
Both flavonoid-based compounds and synthetic molecules like Stattic represent promising avenues for the inhibition of the STAT3 signaling pathway. Stattic offers high potency and selectivity as a direct inhibitor of STAT3 dimerization. Flavonoids such as Luteolin, while potentially less potent in direct inhibition, may offer a multi-targeted approach and are readily available from natural sources. The selection of an appropriate inhibitor will depend on the specific research or therapeutic context, including the desired mechanism of action, potency, and selectivity. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation and comparison of novel and known STAT3 inhibitors.
References
The Synergistic Power of Flavonoids in Chemotherapy: A Comparative Guide
This document is intended for researchers, scientists, and drug development professionals interested in the potential of combination therapies in oncology.
I. Comparative Efficacy of Flavonoid-Chemotherapy Combinations
The synergistic effect of combining flavonoids with chemotherapy agents often results in a significant reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic drug, indicating that a lower dose is required to achieve the same cancer-killing effect. This synergy is quantitatively assessed using the Combination Index (CI), where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Flavonoid | Chemotherapy Drug | Cancer Cell Line | IC50 of Chemo Drug Alone (µM) | IC50 of Chemo Drug with Flavonoid (µM) | Combination Index (CI) | Key Outcomes |
| Quercetin | Doxorubicin (B1662922) | Breast Cancer (MCF-7) | 1.2 | 0.4 | < 1 | Increased apoptosis, enhanced doxorubicin accumulation.[1] |
| Kaempferol | 5-Fluorouracil | Colon Cancer (LS174) | 25 | 10 | < 1 | Synergistic inhibition of cell viability, increased apoptosis, and cell cycle arrest.[2] |
| Apigenin | Cisplatin (B142131) | Prostate Cancer (CD44+) | Not Specified | Not Specified | < 1 | Enhanced antineoplastic activity in cancer stem cells.[2] |
| Luteolin | Lapatinib | HER2+ Breast Cancer | Not Specified | Not Specified | < 1 | Increased susceptibility of cancer cells to lapatinib.[1] |
| Morin Hydrate | Cisplatin | Hepatocellular Carcinoma (HepG2DR) | Not Specified | Not Specified | < 1 | Reversed acquired cisplatin resistance by impairing autophagy.[3] |
| Hesperetin | Cisplatin | Lung Cancer (A549/DDP) | Not Specified | Not Specified | < 1 | Decreased P-glycoprotein expression, increasing intracellular drug accumulation.[3] |
II. Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the synergistic effects of flavonoids and chemotherapy drugs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x103 to 1x104 cells/well and incubated for 24 hours to allow for cell attachment.
-
Treatment: Cells are then treated with various concentrations of the flavonoid, the chemotherapy drug, or a combination of both for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment and Harvesting: Cells are treated with the compounds of interest for a specified time, then harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometric Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blotting for Protein Expression Analysis
This technique is used to detect specific proteins in a sample and assess the impact of treatment on signaling pathways.
-
Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-ERK) overnight at 4°C.
-
Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
III. Signaling Pathways and Mechanisms of Synergy
Flavonoids can sensitize cancer cells to chemotherapy through the modulation of various signaling pathways involved in cell survival, proliferation, and apoptosis.
Figure 1. Experimental workflow for evaluating synergy.
The combination of flavonoids and chemotherapy drugs often leads to enhanced therapeutic outcomes by targeting multiple cellular processes.
Many flavonoids exert their synergistic effects by inhibiting pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often hyperactivated in cancer cells.[2] By downregulating these pathways, flavonoids can prevent cancer cells from evading drug-induced cell death.
Figure 2. Intrinsic apoptosis pathway activation.
A common mechanism of synergy involves the modulation of the intrinsic apoptosis pathway. Flavonoids can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax.[4][5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.
References
- 1. Flavonoid-Based Combination Therapies and Nano-Formulations: An Emerging Frontier in Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as an effective sensitizer for anti-cancer therapy: insights into multi-faceted mechanisms and applicability towards individualized patient profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active Ingredients from Chinese Medicine for Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyl safflower yellow B combined with doxorubicin inhibits the proliferation of human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Taiwanhomoflavone B
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Taiwanhomoflavone B. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a cytotoxic compound, demonstrating effectiveness against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells.[1] Due to its cytotoxic nature, all handling must be performed with the appropriate personal protective equipment (PPE) and within a controlled environment to prevent exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Equipment | Specification and Use |
| Eye Protection | Safety Goggles with Side Shields | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes. |
| Hand Protection | Chemical-resistant Gloves | Disposable nitrile gloves are the minimum requirement. Double gloving is recommended. Gloves must be inspected before use and changed immediately upon contamination.[2] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against minor spills. Consider a disposable gown for procedures with a higher risk of contamination.[3] |
| Respiratory Protection | Fume Hood or Particulate Respirator | All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust. If a fume hood is not available, a NIOSH-approved particulate filter respirator may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Have a chemical spill kit readily accessible.
-
-
Weighing and Reconstitution:
-
Perform all weighing of solid this compound within a chemical fume hood or a containment glove box to minimize dust dispersion.
-
When preparing solutions, add the solvent to the weighed compound slowly to avoid splashing.
-
If using a vortex mixer or sonicator, ensure the container is securely capped.
-
-
Experimental Use:
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
When transferring solutions, use appropriate pipettes and techniques to prevent aerosols and spills.
-
Work over a disposable absorbent bench liner to contain any potential spills.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including contaminated gloves, lab coats, and bench liners, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a sealed, labeled hazardous waste container. Do not pour any solutions down the drain.
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.
-
Waste Disposal: Follow all local, regional, and national regulations for the disposal of cytotoxic chemical waste.
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Visualizing the Workflow for Handling Cytotoxic Compounds
To ensure a clear and logical process, the following diagram illustrates the standard workflow for safely handling a cytotoxic compound like this compound.
Caption: Workflow for Safe Handling of Cytotoxic Compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
